HG-12-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H27F3N6O2S |
|---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C29H27F3N6O2S/c30-29(31,32)22-15-21(7-6-20(22)16-38-12-10-33-11-13-38)34-26(40)19-3-1-2-18(14-19)23-8-9-24-27(35-23)41-28(36-24)37-25(39)17-4-5-17/h1-3,6-9,14-15,17,33H,4-5,10-13,16H2,(H,34,40)(H,36,37,39) |
InChI Key |
BBTDRPBKISKELY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)C4=CC(=CC=C4)C(=O)NC5=CC(=C(C=C5)CN6CCNCC6)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of HG-12-6, a Type II IRAK4 Inhibitor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator of innate immunity. Positioned at the apex of the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a critical node in the inflammatory response. Its activation triggers a signaling cascade culminating in the activation of key transcription factors such as NF-κB and AP-1, leading to the production of a wide array of pro-inflammatory cytokines and chemokines. Dysregulation of the IRAK4 signaling pathway is implicated in the pathogenesis of numerous autoimmune diseases, inflammatory disorders, and certain cancers, making it a prime therapeutic target.
This technical guide provides a comprehensive overview of the mechanism of action of HG-12-6, a potent and selective type II inhibitor of IRAK4. We will delve into the intricacies of the IRAK4 signaling pathway, the specific molecular interactions of this compound, and detailed protocols for the key experiments used to characterize its activity.
The IRAK4 Signaling Pathway
The activation of IRAK4 is a tightly regulated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs, or by the binding of IL-1 family cytokines to their receptors. This ligand-receptor interaction triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 to form a higher-order signaling complex known as the Myddosome.
Within the Myddosome, IRAK4 molecules are brought into close proximity, facilitating their autophosphorylation and subsequent activation. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that involves the recruitment of TRAF6, an E3 ubiquitin ligase. This leads to the activation of the TAK1 kinase complex, which in turn activates the IKK complex and MAP kinases, ultimately resulting in the nuclear translocation of transcription factors like NF-κB and the expression of inflammatory genes.
dot
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Mechanism of Action of this compound
This compound is a type II kinase inhibitor, a class of small molecules that bind to the inactive "DFG-out" conformation of a kinase.[1] This is in contrast to type I inhibitors, which bind to the active "DFG-in" conformation. The "DFG" motif refers to a conserved Asp-Phe-Gly sequence in the activation loop of kinases.
The preferential binding of this compound to the inactive conformation of IRAK4 is a key feature of its mechanism.[2][3] This interaction stabilizes the inactive state of the enzyme, preventing the conformational changes required for its activation and subsequent downstream signaling. By locking IRAK4 in an inactive state, this compound effectively blocks the entire inflammatory cascade at its origin.
Quantitative Data
The following tables summarize the available quantitative data for the activity of this compound.
Table 1: Biochemical Potency of this compound against IRAK4
| Target | Assay Format | IC50 (nM) | Reference |
| Unphosphorylated IRAK4 (inactive) | LanthaScreen™ Eu Kinase Binding Assay | 165 | [2][3] |
| Phosphorylated IRAK4 (active) | LanthaScreen™ Eu Kinase Binding Assay | 2876 | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize IRAK4 inhibitors like this compound.
Biochemical Assay: LanthaScreen™ Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the affinity of an inhibitor for a kinase.
Materials:
-
IRAK4 enzyme (phosphorylated or unphosphorylated)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (e.g., this compound)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in assay buffer.
-
Prepare a solution of IRAK4 kinase and Eu-anti-Tag antibody in assay buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase/antibody solution to all wells.
-
Add the tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
dot
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Cellular Assay: TLR-Agonist Induced Cytokine Production in THP-1 Cells
This assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in a human monocytic cell line upon stimulation with a TLR agonist.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)
-
Test compound (e.g., this compound)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL and differentiate them into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate) for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Pre-treat the cells with the test compound dilutions for 1 hour.
-
Stimulate the cells with a TLR agonist at a pre-determined optimal concentration.
-
Incubate the cells for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Plot the cytokine concentration against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
dot
Caption: Workflow for TLR-agonist induced cytokine production assay in THP-1 cells.
Cellular Assay: Western Blot for Phospho-IRAK1
This assay assesses the direct inhibition of IRAK4 kinase activity within the cell by measuring the phosphorylation of its immediate downstream substrate, IRAK1.
Materials:
-
Cells (e.g., THP-1 or PBMCs)
-
TLR agonist (e.g., LPS)
-
Test compound (e.g., this compound)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRAK1 (Thr209) and anti-total IRAK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed and treat cells with the test compound and TLR agonist as described in the cytokine assay protocol, typically for a shorter duration (e.g., 15-30 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-IRAK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total IRAK1 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated IRAK1 to total IRAK1.
dot
References
The Immunological Role of HG-12-6: A Technical Guide to a Selective IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
HG-12-6 is a potent and selective Type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical upstream kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. By preferentially binding to the unphosphorylated, inactive conformation of IRAK4, this compound effectively modulates innate immune responses, positioning it as a compelling therapeutic candidate for a range of autoimmune and inflammatory diseases. This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and a visual representation of its place in the IRAK4 signaling cascade.
Core Function of this compound in Immunology
This compound functions as a modulator of the innate immune system by specifically targeting IRAK4. IRAK4 is a serine/threonine kinase that plays a central role in the signal transduction downstream of TLRs and the IL-1R family.[1][2] These receptors are crucial for recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), thereby initiating an inflammatory response.
The primary mechanism of action of this compound is its selective inhibition of IRAK4 kinase activity. It is classified as a Type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase.[3] This specificity is significant as it offers a potential for greater selectivity compared to inhibitors that target the highly conserved ATP-binding pocket of active kinases. This compound shows a marked preference for the unphosphorylated, inactive state of IRAK4.[1][2] This targeted inhibition prevents the subsequent phosphorylation and activation of downstream signaling molecules, thereby dampening the inflammatory cascade.
Quantitative Data Presentation
The inhibitory activity of this compound against IRAK4 has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 165 nM | Unphosphorylated inactive IRAK4 | Biochemical Kinase Assay | [1][2] |
| IC50 | 2876 nM | Phosphorylated active IRAK4 | Biochemical Kinase Assay | [1][2] |
Table 1: Biochemical Inhibitory Activity of this compound against IRAK4.
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling pathway, which is inhibited by this compound.
Caption: MyD88-dependent signaling pathway and the inhibitory action of this compound on IRAK4.
Experimental Workflow for IRAK4 Inhibition Assessment
The following diagram outlines a typical experimental workflow to characterize an IRAK4 inhibitor like this compound.
Caption: A streamlined workflow for evaluating the efficacy of an IRAK4 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.
IRAK4 Biochemical Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 (unphosphorylated and phosphorylated forms)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound (or other test inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit
-
96-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in kinase assay buffer).
-
Add the IRAK4 enzyme to each well, except for the "no enzyme" control wells.
-
Add the substrate (MBP) to all wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay: Western Blot for Phospho-IRAK1
This protocol assesses the ability of this compound to inhibit IRAK4 activity within a cellular context by measuring the phosphorylation of its direct substrate, IRAK1.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 30 minutes to activate the TLR4/IRAK4 pathway.
-
Harvest the cells and lyse them using ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total IRAK1 and a loading control (e.g., β-actin) to normalize the data.
-
Quantify the band intensities to determine the inhibition of IRAK1 phosphorylation.
Functional Cellular Assay: Cytokine Release Measurement
This protocol measures the downstream functional consequence of IRAK4 inhibition by quantifying the release of pro-inflammatory cytokines.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
LPS or other TLR agonists (e.g., R848 for TLR7/8)
-
This compound dissolved in DMSO
-
ELISA or multiplex immunoassay kit for detecting cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., LPS) for a specified time (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatants using an ELISA or multiplex immunoassay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine release for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a selective inhibitor of IRAK4 with a well-defined mechanism of action. Its ability to preferentially target the inactive conformation of IRAK4 provides a promising avenue for the development of targeted therapies for a variety of inflammatory and autoimmune disorders. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other IRAK4 inhibitors. The provided visualizations of the IRAK4 signaling pathway and a typical experimental workflow serve as valuable tools for understanding the context and practical approaches to studying this important immunological target. Further in vivo studies are warranted to fully elucidate the efficacy and safety profile of this compound in relevant disease models.
References
HG-12-6: A Technical Guide to a Selective Type II IRAK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways. As a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, IRAK4 is a high-value target for the development of therapeutics for a range of inflammatory and autoimmune diseases, as well as certain cancers. HG-12-6 is a potent and selective Type II inhibitor of IRAK4, demonstrating preferential binding to the unphosphorylated, inactive conformation of the kinase. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.
Mechanism of Action and Biochemical Activity
This compound acts as an ATP-competitive inhibitor of IRAK4. As a Type II inhibitor, it specifically recognizes and binds to the "DFG-out" conformation of the kinase, which is characteristic of the inactive state. This selective binding to the unphosphorylated form of IRAK4 leads to a more profound and specific inhibition of the signaling cascade before its initiation.
Quantitative Data
The inhibitory activity of this compound against IRAK4 has been quantified, highlighting its selectivity for the inactive form of the enzyme.
| Target | Inhibitor | IC50 (nM) | Assay Type | Reference |
| Unphosphorylated IRAK4 | This compound | 165 | Biochemical Kinase Assay | [1][2][3] |
| Phosphorylated IRAK4 | This compound | 2876 | Biochemical Kinase Assay | [4][1][2][3] |
Note: Data on the broader kinase selectivity profile of this compound against a panel of other kinases is not currently available in the public domain. Furthermore, specific IC50 values for this compound in cellular assays for cytokine inhibition (e.g., IL-6, TNF-α) and data from in vivo studies have not been publicly reported.
IRAK4 Signaling Pathway
IRAK4 is a central node in the MyD88-dependent signaling pathway, which is activated by TLRs (except TLR3) and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of the Myddosome complex. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that results in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines.
References
The Discovery and Development of HG-12-6: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
HG-12-6 is a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in innate immunity signaling pathways. This document provides a comprehensive technical overview of the discovery and development of this compound, focusing on its mechanism of action, quantitative biochemical data, and the experimental protocols utilized for its characterization. Detailed signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of its biological context and evaluation process.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of downstream transcription factors, such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.
This compound has been identified as a type II inhibitor of IRAK4.[2] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation, often resulting in higher selectivity. This compound demonstrates preferential binding to the unphosphorylated, inactive form of IRAK4, highlighting its potential as a selective modulator of this pathway.[2][3]
Quantitative Data
The inhibitory activity of this compound against IRAK4 was determined using the LanthaScreen™ Eu Kinase Binding Assay. The compound shows a significant preference for the unphosphorylated, inactive state of the kinase.
| Target | Inhibitor | IC50 (nM) | Assay | Reference |
| Unphosphorylated IRAK4 | This compound | 165 | LanthaScreen™ Eu Kinase Binding Assay | [2][3] |
| Phosphorylated IRAK4 | This compound | 2876 | LanthaScreen™ Eu Kinase Binding Assay | [2][3] |
Mechanism of Action and Signaling Pathway
This compound functions as a type II inhibitor, binding to the inactive conformation of IRAK4 and preventing its activation.[2] The IRAK4 signaling pathway is a critical component of the innate immune system. The pathway is initiated by the binding of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) to TLRs, or by the binding of cytokines like IL-1 to their receptors. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4, forming a complex known as the Myddosome.[1][4] IRAK4 then phosphorylates and activates IRAK1 and IRAK2, which subsequently activate TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[5][6]
IRAK4 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following is a detailed protocol for the LanthaScreen™ Eu Kinase Binding Assay, adapted for the determination of the IC50 of this compound against IRAK4. This protocol is a reconstruction based on publicly available information for this assay type.
Principle
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7][8] It measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.
Materials
-
IRAK4 enzyme (phosphorylated and unphosphorylated forms)
-
LanthaScreen™ Eu-anti-tag antibody
-
Kinase Tracer
-
This compound (or other test compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]
-
384-well microplates
-
TR-FRET compatible plate reader
Method
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compound solutions in the assay buffer to the desired final concentrations.
-
-
Reagent Preparation:
-
Prepare a solution of IRAK4 kinase and Eu-anti-tag antibody in assay buffer.
-
Prepare a solution of the kinase tracer in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
LanthaScreen™ Eu Kinase Binding Assay Workflow.
Synthesis and Further Development
Information regarding the chemical synthesis of this compound is not publicly available in the reviewed literature. Similarly, there is no publicly available data on the preclinical (in vivo) or clinical development of this compound. This suggests that this compound is currently a tool compound for research purposes to probe the function and therapeutic potential of IRAK4 inhibition.
Conclusion
This compound is a valuable research tool for studying the biological roles of IRAK4. Its high potency and selectivity for the inactive conformation of IRAK4 make it a promising lead compound for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. Further studies are required to elucidate its in vivo efficacy, pharmacokinetic, and toxicological profiles to determine its potential for clinical development.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Flowchart Creation [developer.mantidproject.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - KR [thermofisher.com]
In-Depth Technical Guide: Binding Affinity of HG-12-6 to Unphosphorylated IRAK4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor HG-12-6 to the unphosphorylated, inactive state of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a key mediator in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its role in propagating inflammatory signals has made it a significant target for therapeutic intervention in a range of diseases, including autoimmune disorders and cancer.
This compound has been identified as a type II inhibitor of IRAK4, demonstrating preferential binding to its inactive conformation. This guide details the quantitative binding data, the experimental protocols utilized for its determination, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound for IRAK4 has been quantified, highlighting its selectivity for the unphosphorylated, inactive form of the kinase over the phosphorylated, active form. This preferential binding is a hallmark of type II inhibitors, which stabilize the "DFG-out" inactive conformation of the kinase.
| Compound | Target | Phosphorylation Status | Binding Affinity (IC50) |
| This compound | IRAK4 | Unphosphorylated (inactive) | 165 nM[1][2][3][4][5] |
| This compound | IRAK4 | Phosphorylated (active) | 2876 nM[1][2][4] |
This greater than 17-fold selectivity underscores the potential of this compound as a specific modulator of IRAK4 activity.
Experimental Protocols
The determination of the binding affinity of this compound to unphosphorylated IRAK4 was conducted using the LanthaScreen® Eu Kinase Binding Assay.[6] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring the binding of inhibitors to kinases.
Principle of the LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a competitive binding assay.[1][7] It relies on the binding and displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is tagged (e.g., with GST), and a europium-labeled anti-tag antibody is used for detection. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs between the europium (Eu) donor and the Alexa Fluor® 647 acceptor.[1] An inhibitor that binds to the ATP-binding site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.[1]
Materials
-
Kinase: Purified, unphosphorylated IRAK4 kinase domain.
-
Tracer: An appropriate Alexa Fluor® 647-labeled kinase tracer that binds to IRAK4. For IRAK4, Kinase Tracer 222 can be utilized.[1]
-
Antibody: Europium-labeled anti-tag antibody (e.g., Eu-anti-GST antibody if using a GST-tagged IRAK4).
-
Compound: this compound serially diluted in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]
-
Plates: Low-volume 384-well plates.
-
Plate Reader: A microplate reader capable of TR-FRET measurements.
Methodology
The following protocol is adapted from the general LanthaScreen® Eu Kinase Binding Assay protocol for determining inhibitor IC50 values.
1. Reagent Preparation:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1000-fold the expected IC50. Further dilute the compound in 1X Kinase Buffer A to a 4X final assay concentration.
-
Kinase/Antibody Mixture: Prepare a 2X solution of the unphosphorylated IRAK4 kinase and the Eu-anti-tag antibody in 1X Kinase Buffer A. The optimal concentrations of kinase and antibody should be determined empirically but are typically in the low nanomolar range.
-
Tracer Solution: Prepare a 4X solution of the kinase tracer in 1X Kinase Buffer A. The tracer concentration should ideally be at or below its Kd for the kinase to ensure accurate IC50 determination.
2. Assay Procedure:
-
Add 5 µL of the 4X serially diluted this compound or control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the 2X unphosphorylated IRAK4/Eu-anti-tag antibody mixture to each well.
-
Initiate the binding reaction by adding 5 µL of the 4X kinase tracer solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
3. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the tracer binding.
Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving IRAK4 upon activation by Toll-like receptors (TLRs) or IL-1 receptors (IL-1Rs).
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound for unphosphorylated IRAK4 using the LanthaScreen® assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
The Role of HG-12-6 in Blocking TLR Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Toll-like receptors (TLRs) are critical components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. Dysregulation of TLR signaling is implicated in a wide range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of HG-12-6, a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key kinase in the MyD88-dependent TLR signaling pathway. By preferentially binding to the unphosphorylated, inactive state of IRAK4, this compound effectively blocks the downstream signaling cascade, leading to the inhibition of pro-inflammatory cytokine production. This document details the mechanism of action of this compound, summarizes its inhibitory activity, provides detailed experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to TLR Signaling and the Role of IRAK4
Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system.[1] Upon recognition of specific PAMPs, such as lipopolysaccharide (LPS) by TLR4 or CpG DNA by TLR9, TLRs initiate intracellular signaling cascades that lead to the production of inflammatory cytokines, chemokines, and type I interferons.[2] These signaling pathways are broadly classified into two main branches: the MyD88-dependent pathway and the TRIF-dependent pathway.[3]
The MyD88-dependent pathway is utilized by all TLRs except for TLR3 and is essential for the production of pro-inflammatory cytokines.[3] Upon ligand binding, TLRs recruit the adaptor protein MyD88, which in turn recruits the IRAK family of serine/threonine kinases.[4] IRAK4 is the most upstream and critical kinase in this complex, playing a scaffold role and phosphorylating IRAK1.[4] This phosphorylation event triggers a downstream cascade involving TRAF6, TAK1, and ultimately the activation of the transcription factors NF-κB and AP-1, which drive the expression of inflammatory genes.[5]
Given its central role, IRAK4 has emerged as a key therapeutic target for a variety of inflammatory and autoimmune diseases.[6] Inhibition of IRAK4 kinase activity is a promising strategy to block the inflammatory cascade at an early and critical juncture.[6]
This compound: A Selective IRAK4 Inhibitor
This compound is a small molecule, type II inhibitor of IRAK4.[7][8] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors like this compound bind to the inactive, unphosphorylated form of the enzyme.[7][8] This mechanism of action can confer greater selectivity and a distinct pharmacological profile. This compound shows a strong preference for the unphosphorylated state of IRAK4, as demonstrated by its half-maximal inhibitory concentration (IC50) values.[7][8][9]
Quantitative Data for this compound Activity
The inhibitory potency of this compound against IRAK4 has been determined through in vitro kinase assays. The available data is summarized in the table below.
| Target | Form | IC50 (nM) | Reference |
| IRAK4 | Unphosphorylated (inactive) | 165 | [7][8][9] |
| IRAK4 | Phosphorylated (active) | 2876 | [7][8][9] |
Note: Specific quantitative data for the inhibition of cytokine production (e.g., TNF-α, IL-6, IL-12) by this compound in response to specific TLR ligands is not publicly available. However, studies on other potent IRAK4 inhibitors have demonstrated effective, dose-dependent reduction of these cytokines in cellular assays.[10][11] For instance, IRAK4 inhibitors have been shown to block the production of TNF-α and IL-12p40 in THP-1 cells stimulated with LPS.[10]
Signaling Pathways and Mechanism of Action
This compound exerts its inhibitory effect by blocking the MyD88-dependent TLR signaling pathway. The following diagrams illustrate the canonical MyD88-dependent and TRIF-dependent pathways, and the point of intervention for this compound.
Caption: MyD88-dependent TLR signaling pathway and the inhibitory action of this compound.
Caption: TRIF-dependent TLR signaling pathway, which is not directly targeted by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of IRAK4 inhibitors like this compound.
IRAK4 Kinase Assay (In Vitro)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against IRAK4 kinase.
References
- 1. Molecular Responses in THP-1 Macrophage-Like Cells Exposed to Diverse Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling the Anti-inflammatory Potential of HG-12-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of HG-12-6, a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By targeting the inactive, unphosphorylated form of IRAK4, this compound presents a promising avenue for the modulation of inflammatory responses in the context of autoimmunity and other inflammatory conditions. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Selective Inhibition of IRAK4
This compound exerts its anti-inflammatory effects by selectively inhibiting IRAK4, a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are fundamental to the innate immune system's ability to recognize and respond to pathogens and endogenous danger signals.
Upon receptor activation, IRAK4 is recruited to the Myddosome, a multiprotein signaling complex, where it becomes activated through autophosphorylation. Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, which in turn activates a cascade of signaling events culminating in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 5 (IRF5). These transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).
This compound is distinguished as a type II inhibitor, meaning it preferentially binds to the inactive conformation of the IRAK4 kinase domain. This specific mode of inhibition prevents the conformational changes required for IRAK4 activation, thereby blocking the entire downstream inflammatory cascade.
Quantitative Data Summary
The primary quantitative data available for this compound highlights its potency and selectivity for the unphosphorylated, inactive form of IRAK4 over the phosphorylated, active form.[1][2][3] This selectivity is a key characteristic of its mechanism of action.
| Target | Parameter | Value (nM) | Reference |
| Unphosphorylated (inactive) IRAK4 | IC50 | 165 | [1][2][3] |
| Phosphorylated (active) IRAK4 | IC50 | 2876 | [1][2] |
Note: Further quantitative data from cell-based assays (e.g., dose-response inhibition of cytokine production) and in vivo models for this compound are not publicly available at the time of this guide's compilation.
Experimental Protocols
The following sections describe detailed methodologies for key experiments relevant to the investigation of IRAK4 inhibitors like this compound. While specific protocols for this compound are not fully detailed in the public domain, these represent standard and robust methods used in the field.
IRAK4 Biochemical Kinase Assay (In Vitro)
This assay is designed to determine the direct inhibitory activity of a compound against the IRAK4 enzyme.
Objective: To measure the 50% inhibitory concentration (IC50) of this compound against both unphosphorylated (inactive) and phosphorylated (active) IRAK4.
Principle: A common method is a luminescence-based kinase assay that measures the amount of ADP produced from the kinase reaction. The luminescent signal is inversely proportional to the amount of IRAK4 inhibition.
Materials:
-
Recombinant human IRAK4 (unphosphorylated and pre-phosphorylated forms)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP at a concentration near the Km for IRAK4
-
A suitable peptide substrate for IRAK4 (e.g., a biotinylated peptide derived from a known IRAK4 substrate)
-
This compound (or other test inhibitors) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration might be 10 mM, with 1:3 serial dilutions.
-
In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (vehicle control).
-
Add the IRAK4 enzyme (either unphosphorylated or phosphorylated) diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for Inflammatory Cytokine Production
This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in a cellular context.
Objective: To determine the dose-dependent effect of this compound on the production of cytokines such as TNF-α and IL-6 from immune cells stimulated with a TLR agonist.
Principle: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are stimulated with a TLR ligand (e.g., lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8) in the presence of varying concentrations of the inhibitor. The amount of secreted cytokines in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human PBMCs isolated from healthy donors or THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
TLR ligand (e.g., LPS from E. coli O111:B4 or R848)
-
This compound serially diluted in DMSO
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Seed the PBMCs or THP-1 cells in a 96-well plate at a predetermined density (e.g., 2 x 10^5 cells/well).
-
Pre-incubate the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour).
-
Stimulate the cells by adding the TLR ligand at a concentration known to induce a robust cytokine response (e.g., 100 ng/mL LPS or 1 µM R848).
-
Incubate the plate for a period sufficient for cytokine production (e.g., 18-24 hours) at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Plot the cytokine concentration against the logarithm of the inhibitor concentration and determine the IC50 value for the inhibition of each cytokine.
In Vivo Model of Inflammation: Collagen-Induced Arthritis (CIA) in Rats
This is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Objective: To assess the ability of this compound to prevent or reduce the clinical signs of arthritis in a rat model.
Principle: Arthritis is induced in susceptible strains of rats by immunization with type II collagen emulsified in an adjuvant. This leads to an autoimmune response against the animal's own collagen, resulting in joint inflammation, swelling, and destruction. The test compound is administered prophylactically or therapeutically, and its effect on disease progression is monitored.
Materials:
-
Male Lewis or Dark Agouti rats (strains susceptible to CIA)
-
Bovine or chicken type II collagen
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral or intraperitoneal administration
-
Vehicle control for the formulation
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis: On day 0, immunize the rats intradermally at the base of the tail with an emulsion of type II collagen and IFA. A booster immunization is often given on day 7.
-
Dosing:
-
Prophylactic Dosing: Begin daily administration of this compound (at various doses) or vehicle control starting from day 0 or just before the expected onset of clinical signs (around day 10).
-
Therapeutic Dosing: Begin daily administration of this compound or vehicle control after the onset of clinical signs of arthritis.
-
-
Clinical Scoring: Monitor the animals daily or every other day for the onset and severity of arthritis. Assign a clinical score to each paw based on the degree of erythema and swelling (e.g., 0 = normal, 4 = severe swelling and redness of the entire paw). The maximum score per animal is typically 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using calipers at regular intervals.
-
Termination and Analysis: At the end of the study (e.g., day 21-28), euthanize the animals. Hind paws can be collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion. Serum can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.
-
Data Analysis: Compare the clinical scores, paw thickness, and histological parameters between the vehicle-treated and this compound-treated groups to determine the efficacy of the compound.
Visualizations
Signaling Pathway of IRAK4 Inhibition by this compound
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound
Caption: A typical experimental workflow for the development of an IRAK4 inhibitor like this compound.
References
HG-12-6: A Technical Guide for the Study of Autoimmunity and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HG-12-6, a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Given the critical role of IRAK4 in innate immune signaling pathways that drive autoimmune and inflammatory diseases, this compound represents a valuable tool for researchers in this field. This document outlines the mechanism of action of this compound, presents its key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: The Role of IRAK4 in Inflammation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a central kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune system's response to pathogens and cellular stress. Dysregulation of IRAK4 signaling is strongly implicated in the pathogenesis of numerous autoimmune diseases and chronic inflammatory conditions. Upon ligand binding to TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex where it becomes activated and, in turn, phosphorylates downstream targets, leading to the activation of transcription factors such as NF-κB and IRF5.[1][2] This cascade results in the production of pro-inflammatory cytokines and other mediators that drive the inflammatory response.
This compound: A Selective IRAK4 Inhibitor
This compound is a small molecule inhibitor that exhibits a high degree of selectivity for IRAK4.[3][4] It functions as a type II inhibitor, meaning it preferentially binds to the unphosphorylated, inactive conformation of the IRAK4 kinase domain.[3][5] This mode of inhibition is significant as it locks the kinase in an inactive state, preventing its participation in the signaling cascade.
Quantitative Data
The inhibitory activity of this compound against IRAK4 has been quantitatively assessed, demonstrating its potency and selectivity.
| Target | Inhibitor | IC50 (nM) | Assay Type | Reference |
| Unphosphorylated inactive IRAK4 | This compound | 165 | LanthaScreen Eu Kinase Binding Assay | [3][4] |
| Phosphorylated active IRAK4 | This compound | 2876 | LanthaScreen Eu Kinase Binding Assay | [3][4] |
| IRAK4 | PF-06426779 (another selective inhibitor) | 1 (full-length), 12 (cell-based) | Kinase Assay, Cell-based Assay | [1] |
Signaling Pathway of IRAK4 Inhibition by this compound
The following diagram illustrates the canonical TLR/IL-1R signaling pathway and the point of intervention by this compound.
Caption: IRAK4 signaling pathway and this compound inhibition.
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
This assay is utilized to determine the binding affinity of inhibitors to both the unphosphorylated (inactive) and phosphorylated (active) forms of a kinase.
Materials:
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase inhibitor ("tracer")
-
Kinase of interest (e.g., IRAK4)
-
Test compound (e.g., this compound)
-
Assay buffer
-
384-well microplate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Methodology:
-
Prepare a dilution series of the test compound (this compound).
-
In a 384-well plate, add the kinase, Eu-anti-tag antibody, and the Alexa Fluor™ tracer.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).
-
Calculate the emission ratio (665 nm / 615 nm).
-
The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Cytokine Production Assay
This assay measures the effect of an inhibitor on the production of inflammatory cytokines in a relevant cell line (e.g., human monocytes or macrophages).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).
-
Cell culture medium and supplements.
-
TLR agonist (e.g., R848 for TLR7/8).
-
Test compound (this compound).
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6).
-
Cell culture plates.
Methodology:
-
Culture the cells in appropriate plates.
-
Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).
-
Stimulate the cells with a TLR agonist (e.g., R848) to induce cytokine production.
-
Incubate the cells for a further period (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value of this compound for cytokine inhibition by plotting the cytokine concentration against the inhibitor concentration.
Experimental Workflow for Characterizing an IRAK4 Inhibitor
The following diagram outlines a typical workflow for the discovery and characterization of a novel IRAK4 inhibitor like this compound.
Caption: Workflow for IRAK4 inhibitor discovery.
Conclusion
This compound is a valuable chemical probe for elucidating the role of IRAK4 in inflammatory and autoimmune signaling pathways. Its selectivity for the inactive conformation of IRAK4 provides a specific tool to dissect the kinase-dependent functions of this critical signaling node. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of IRAK4 inhibition for a range of human diseases.
References
- 1. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 kinase activity controls Toll-like receptor-induced inflammation through the transcription factor IRF5 in primary human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Chemical Landscape of HG-12-6: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the chemical structure, mechanism of action, and relevant experimental data for HG-12-6, a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and oncology.
Core Chemical Structure and Properties
This compound, with the molecular formula C29H27F3N6O2S and a molecular weight of 580.62 g/mol , is a small molecule inhibitor identified by its CAS Number 2222354-57-4. Its chemical architecture shares a scaffold similar to that of the multi-kinase inhibitor Ponatinib. A key distinguishing feature of this compound is the absence of a methyl substituent on ring A and a different head group, which contributes to its specific binding profile.
Chemical Structure of this compound:
Caption: 2D Chemical Structure of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against IRAK4 has been quantified, demonstrating a significant preference for the unphosphorylated, inactive form of the kinase. This characteristic is a hallmark of type II inhibitors, which bind to the "DFG-out" conformation of the kinase.
| Target | Phosphorylation Status | IC50 (nM) | Reference |
| IRAK4 | Unphosphorylated (inactive) | 165 | [1][2] |
| IRAK4 | Phosphorylated (active) | 2876 | [1][2] |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by targeting IRAK4, a critical serine/threonine kinase that functions as a central node in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are integral to the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, initiating a downstream cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, contributing to inflammation. By selectively inhibiting the inactive form of IRAK4, this compound effectively blocks this inflammatory cascade.
IRAK4 Signaling Pathway
Caption: IRAK4-mediated signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The primary assay used to determine the inhibitory activity of this compound is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.
LanthaScreen™ Eu Kinase Binding Assay for IRAK4
Principle: This assay is based on the binding of a fluorescently labeled ATP-competitive tracer to the kinase. A europium-labeled anti-tag antibody that binds to the kinase serves as the FRET donor, and the tracer acts as the acceptor. When the tracer is bound to the kinase, a high FRET signal is produced. Competitive inhibitors, such as this compound, displace the tracer, leading to a decrease in the FRET signal.
General Protocol Outline:
-
Reagent Preparation:
-
Prepare a solution of the IRAK4 enzyme (either unphosphorylated or phosphorylated).
-
Prepare a solution of the europium-labeled anti-tag antibody.
-
Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer.
-
Prepare serial dilutions of the test compound (this compound).
-
Assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[3]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound to the assay wells.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound using the LanthaScreen™ assay.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, its structural similarity to Ponatinib suggests that it could be synthesized using analogous synthetic routes. The synthesis of Ponatinib and its analogs often involves multi-step organic chemistry techniques, including coupling reactions to form the core scaffold and subsequent modifications to introduce the various functional groups.
Conclusion
This compound is a highly selective type II inhibitor of IRAK4, demonstrating potent inhibition of the unphosphorylated kinase. Its distinct chemical structure and mechanism of action make it a valuable tool for researchers investigating the role of IRAK4 in inflammatory and autoimmune diseases, as well as in certain cancers. The provided data and experimental outlines offer a solid foundation for further studies involving this compound.
References
The IRAK4 Inhibitor HG-12-6: A Technical Overview of its Role in Modulating Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of inflammatory and autoimmune diseases, the interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in the signaling cascades that govern the production of pro-inflammatory cytokines. As a serine/threonine kinase, IRAK4 is a key mediator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), both of which are pivotal in the innate immune response[1][2]. Dysregulation of these pathways is a hallmark of numerous chronic inflammatory conditions. This technical guide provides an in-depth analysis of HG-12-6, a potent and selective type II inhibitor of IRAK4, and its anticipated effects on cytokine production. While specific data on the direct impact of this compound on a range of cytokines is not extensively available in the public domain, this paper will synthesize the known biochemical properties of this compound with the well-established consequences of IRAK4 inhibition to provide a comprehensive overview for research and drug development professionals.
This compound: A Potent Inhibitor of IRAK4
This compound is a small molecule inhibitor that has been identified as a type II inhibitor of IRAK4. A key characteristic of this compound is its preferential binding to the unphosphorylated, inactive conformation of IRAK4[3][4]. This mode of inhibition is significant as it targets the kinase before its activation, thereby preventing the initiation of the downstream signaling cascade.
Quantitative Data on this compound
The primary quantitative data available for this compound is its in vitro potency against IRAK4. This data is crucial for understanding its potential therapeutic window and for designing further in vitro and in vivo studies.
| Compound | Target | Parameter | Value (nM) | Notes |
| This compound | Unphosphorylated, inactive IRAK4 | IC50 | 165 | Preferential binding to the inactive kinase[3][5][6]. |
| This compound | Phosphorylated, active IRAK4 | IC50 | 2876 | Demonstrates selectivity for the inactive form[3][6]. |
The IRAK4 Signaling Pathway and its Inhibition by this compound
The activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by their respective cytokines initiates the recruitment of the adaptor protein MyD88. This leads to the formation of the Myddosome complex, where IRAK4 is brought into close proximity with other IRAK family members, leading to its autophosphorylation and activation[7][8]. Activated IRAK4 then phosphorylates IRAK1 and IRAK2, which subsequently interact with TRAF6, an E3 ubiquitin ligase. This interaction leads to the activation of downstream pathways, including the NF-κB and MAPK pathways, culminating in the transcription and production of a wide array of pro-inflammatory cytokines such as IL-1β, IL-6, IL-12, and TNF-α[1][9].
By binding to the inactive form of IRAK4, this compound prevents the conformational changes required for its activation, thereby blocking the entire downstream signaling cascade.
Figure 1: IRAK4 Signaling Pathway and Inhibition by this compound.
Anticipated Effects of this compound on Cytokine Production
Based on the mechanism of action of IRAK4 inhibition, it is anticipated that this compound will significantly reduce the production of a broad spectrum of pro-inflammatory cytokines that are dependent on the MyD88-IRAK4 signaling axis. While direct quantitative data for this compound is pending, studies on other potent and selective IRAK4 inhibitors provide a strong indication of its likely effects.
| Cytokine | Effect of IRAK4 Inhibition | Rationale |
| IL-1β | Strong Inhibition | Production is highly dependent on the IRAK4 pathway for inflammasome activation and subsequent pro-IL-1β processing and secretion[9]. |
| IL-6 | Strong Inhibition | Transcription is heavily driven by NF-κB and AP-1, which are downstream of IRAK4[9]. |
| TNF-α | Strong Inhibition | Another key pro-inflammatory cytokine whose expression is tightly regulated by the IRAK4-NF-κB axis[9]. |
| IL-12 | Strong Inhibition | Crucial for Th1 differentiation, its production by antigen-presenting cells is IRAK4-dependent[9]. |
| IFN-α | Inhibition | In plasmacytoid dendritic cells (pDCs), TLR7/9-mediated IFN-α production is dependent on IRAK4[10]. |
| IL-8 | Inhibition | A chemokine whose production is also influenced by the IRAK4 signaling pathway[10]. |
Experimental Protocols for Assessing the Effect of this compound on Cytokine Production
To empirically determine the effect of this compound on cytokine production, a standardized in vitro cellular assay is required. The following is a detailed protocol based on common methodologies used for evaluating IRAK4 inhibitors[11][12][13].
In Vitro Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
1. Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from human PBMCs stimulated with a TLR agonist.
2. Materials:
-
This compound (stock solution in DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated or cryopreserved
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli (TLR4 agonist) or R848 (TLR7/8 agonist)
-
96-well cell culture plates
-
ELISA or Luminex-based multiplex assay kits for human TNF-α, IL-6, and IL-1β
-
Cell viability assay kit (e.g., MTS or CellTiter-Glo)
3. Methodology:
-
Cell Seeding: Seed human PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 2 hours at 37°C, 5% CO2 to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1 hour at 37°C, 5% CO2.
-
Cell Stimulation: Prepare a solution of LPS (e.g., 100 ng/mL final concentration) or R848 (e.g., 1 µM final concentration) in complete RPMI-1640 medium. Add 50 µL of the stimulant to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using a validated ELISA or multiplex immunoassay according to the manufacturer's instructions.
-
Cell Viability Assessment: To the remaining cells in the plate, perform a cell viability assay to assess the cytotoxicity of this compound at the tested concentrations.
4. Data Analysis:
-
Calculate the concentration of each cytokine in pg/mL or ng/mL.
-
Normalize the cytokine levels to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value for the inhibition of each cytokine.
-
Assess cell viability data to ensure that the observed inhibition of cytokine production is not due to cytotoxicity.
Figure 2: Experimental Workflow for Cytokine Release Assay.
Conclusion
This compound is a potent and selective inhibitor of IRAK4, a master regulator of innate immune signaling. By targeting the inactive form of IRAK4, this compound is poised to effectively block the production of a wide range of pro-inflammatory cytokines that are implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. While further studies are required to provide direct quantitative evidence of the effect of this compound on specific cytokine profiles, the established role of IRAK4 in TLR and IL-1R signaling provides a strong rationale for its therapeutic potential. The experimental protocol outlined in this guide offers a robust framework for the continued investigation and characterization of this compound and other IRAK4 inhibitors in the drug development pipeline.
References
- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 Gene: Immune Response, Inflammation, and Therapeutic Potential [learn.mapmygenome.in]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 2222354-57-4 | IRAK | MOLNOVA [molnova.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. IRAK4 - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]
- 10. Cytokine production by activated plasmacytoid dendritic cells and natural killer cells is suppressed by an IRAK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Central IRAK-4 kinase inhibition for the treatment of pain following nerve injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with HG-12-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-12-6 is a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It demonstrates preferential binding to the unphosphorylated, inactive conformation of IRAK4, a key kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are integral to the innate immune response, and their dysregulation is implicated in various inflammatory and autoimmune diseases. This document provides detailed protocols for in vitro studies designed to characterize the activity and cellular effects of this compound.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor by binding to the "DFG-out" conformation of the IRAK4 kinase domain. This specific binding to the inactive state of the enzyme prevents its phosphorylation and subsequent activation, thereby blocking downstream signaling cascades that lead to the production of inflammatory cytokines.
Data Presentation
Table 1: In Vitro Kinase Binding Affinity of this compound
| Target Kinase | IC50 (nM) | Assay Platform |
| Unphosphorylated IRAK4 | 165 | LanthaScreen™ Eu Kinase Binding Assay |
| Phosphorylated IRAK4 | 2876 | LanthaScreen™ Eu Kinase Binding Assay |
Experimental Protocols
IRAK4 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding affinity of this compound to IRAK4 by quantifying the displacement of a fluorescently labeled tracer from the kinase active site.
Materials:
-
IRAK4 enzyme (unphosphorylated and phosphorylated forms)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Assay Buffer
-
This compound compound
-
384-well microplates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a 3X solution of IRAK4 enzyme and Eu-anti-Tag antibody in assay buffer.
-
Prepare a 3X solution of the kinase tracer in assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the serially diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 5 µL of the 3X IRAK4/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio (665 nm / 615 nm) to determine the degree of tracer displacement.
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Cytotoxicity Assay (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well microplates
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Sample Collection:
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
-
Data Analysis:
-
Determine the background, spontaneous LDH release (from untreated cells), and maximum LDH release (from cells treated with lysis buffer).
-
Calculate the percentage of cytotoxicity for each treatment condition.
-
Western Blot Analysis of Downstream Signaling
This technique is used to assess the effect of this compound on the phosphorylation status of key downstream proteins in the IRAK4 signaling pathway, such as p38 MAPK and JNK.
Materials:
-
Cells of interest
-
This compound compound
-
LPS (Lipopolysaccharide) or other TLR agonist
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound as described previously.
-
Stimulate the cells with a TLR agonist (e.g., LPS) for a short period (e.g., 15-30 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
NF-κB Activation Assay
This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
Materials:
-
Cells of interest
-
This compound compound
-
TLR agonist (e.g., LPS)
-
Nuclear extraction kit
-
ELISA-based NF-κB p65 transcription factor assay kit or immunofluorescence staining reagents
-
Microplate reader or fluorescence microscope
Procedure (ELISA-based):
-
Cell Treatment and Nuclear Extraction:
-
Treat cells with this compound and stimulate with a TLR agonist.
-
Isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's protocol.
-
-
NF-κB Binding Assay:
-
Perform the ELISA-based assay according to the kit manufacturer's instructions. This typically involves incubating the nuclear extracts in wells coated with an NF-κB consensus sequence, followed by detection with an anti-p65 antibody.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance and quantify the amount of activated NF-κB in each sample.
-
Mandatory Visualization
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Safety and Handling
Note: A specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. Therefore, general laboratory safety precautions for handling potentially hazardous chemical compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Handling: Avoid inhalation of dust or aerosols. Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is highly recommended to obtain a compound-specific SDS from the supplier before use. The toxicological properties of this compound have not been fully investigated. As an inhibitor of a critical immune signaling kinase, it may have biological effects that are not yet characterized. Handle with care and assume it is a hazardous substance.
Application Notes and Protocols for HG-12-6 in Cell-Based Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-12-6 is a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 is a critical therapeutic target for a range of autoimmune and inflammatory diseases. This compound exhibits preferential binding to the unphosphorylated, inactive conformation of IRAK4, offering a specific mechanism to modulate the innate immune response.[1][2][3][4][5]
These application notes provide detailed protocols for utilizing this compound in various cell-based kinase assays to assess its intracellular target engagement, inhibitory activity, and effects on downstream signaling pathways.
Mechanism of Action and Target Profile
This compound shares a similar chemical scaffold with the multi-kinase inhibitor Ponatinib.[1][2][5] It acts as a type II inhibitor, binding to the DFG-out conformation of the IRAK4 kinase domain, which is characteristic of the inactive state of the kinase. This selective binding to the unphosphorylated form of IRAK4 makes it a valuable tool for studying the regulation of the IRAK4 signaling cascade.[1][5]
The inhibitory activity of this compound against both the inactive and active forms of IRAK4 has been quantified, demonstrating its preference for the unphosphorylated state.
| Target | IC50 (nM) |
| Unphosphorylated (inactive) IRAK4 | 165[1][2][3][4] |
| Phosphorylated (active) IRAK4 | 2876[1][2][3][4] |
IRAK4 Signaling Pathway
IRAK4 is a central node in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1 family receptors.[6][7] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4 through dimerization.[4][7][8] Activated IRAK4 then phosphorylates IRAK1, leading to the recruitment of TRAF6, an E3 ubiquitin ligase.[6] This complex subsequently activates downstream pathways, including the NF-κB and MAPK signaling cascades, culminating in the production of pro-inflammatory cytokines and chemokines.[3][6]
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in cell-based assays.
NanoBRET™ Target Engagement Assay
This assay quantitatively measures the binding of this compound to IRAK4 in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between an IRAK4-NanoLuc® fusion protein and a fluorescent tracer that binds to the kinase's active site. Competitive displacement of the tracer by this compound leads to a decrease in the BRET signal.[1][2][9][10]
Materials:
-
HEK293 cells
-
IRAK4-NanoLuc® Fusion Vector and Transfection Carrier DNA
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer and Dilution Buffer
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
This compound
-
White 96-well assay plates
Protocol:
-
Transfection: Transfect HEK293 cells with the IRAK4-NanoLuc® Fusion Vector and Transfection Carrier DNA according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours, resuspend the transfected cells in Opti-MEM™ and seed them into 96-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM™.
-
Assay: a. Add the NanoBRET™ tracer to the cells. b. Immediately add the serially diluted this compound or vehicle control to the wells. c. Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: a. Prepare the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix. b. Add the mix to each well. c. Read the BRET signal on a luminometer equipped with appropriate filters (e.g., 450 nm and 610 nm).
-
Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value of this compound.
Cellular Phosphorylation Assay in THP-1 Cells
This assay measures the ability of this compound to inhibit IRAK4-mediated downstream signaling in a physiologically relevant cell line. THP-1 human monocytic cells endogenously express the TLR/IRAK4 pathway components. Stimulation with lipopolysaccharide (LPS) activates this pathway, leading to the phosphorylation of downstream targets.[11][12]
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Cell lysis buffer
-
Antibodies: anti-phospho-p65, anti-phospho-JNK, and corresponding total protein antibodies.
-
Western blot reagents
Protocol:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium.
-
Compound Treatment: a. Seed THP-1 cells in 6-well plates. b. Pre-incubate the cells with various concentrations of this compound or vehicle control for 45 minutes to 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with primary antibodies against phosphorylated downstream targets (e.g., phospho-p65, phospho-JNK) and total protein controls. d. Incubate with HRP-conjugated secondary antibodies and visualize using an ECL system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the percentage of inhibition against the this compound concentration.
Cytokine Release Assay
This assay quantifies the functional downstream effect of IRAK4 inhibition by measuring the release of pro-inflammatory cytokines.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
LPS
-
This compound
-
ELISA kits for TNF-α and IL-12p40
Protocol:
-
Cell Treatment: a. Seed THP-1 cells in a 96-well plate. b. Pre-treat the cells with serial dilutions of this compound for 45 minutes. c. Stimulate the cells with LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Measure the concentrations of TNF-α and IL-12p40 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves and calculate the IC50 values for the inhibition of cytokine release.
Data Presentation
The quantitative data obtained from the cell-based assays should be summarized for clear comparison.
Table 1: Cellular Activity of this compound
| Assay Type | Cell Line | Readout | IC50 (nM) |
| NanoBRET™ Target Engagement | HEK293 (overexpressing IRAK4-NanoLuc®) | BRET Signal | Example: 250 |
| Cellular Phosphorylation (p-p65) | THP-1 | Western Blot | Example: 450 |
| Cytokine Release (TNF-α) | THP-1 | ELISA | Example: 500 |
| Cytokine Release (IL-12p40) | THP-1 | ELISA | Example: 520 |
Note: The example IC50 values are hypothetical and should be replaced with experimentally determined values.
Conclusion
This compound is a valuable research tool for investigating the role of IRAK4 in inflammatory signaling. The provided protocols offer robust methods for characterizing the cellular activity of this compound, from direct target engagement to downstream functional outcomes. These assays are essential for the preclinical evaluation of IRAK4 inhibitors and can be adapted for high-throughput screening and lead optimization in drug discovery programs.
References
- 1. promega.ca [promega.ca]
- 2. IRAK4-NanoLuc® Fusion Vector [promega.jp]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. IRAK4 - Wikipedia [en.wikipedia.org]
- 8. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. carnabio.com [carnabio.com]
- 11. researchgate.net [researchgate.net]
- 12. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HG-12-6 Dose-Response Analysis in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-12-6 is a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) superfamily, playing a key role in the innate immune response and inflammation.[3][4] this compound exhibits preferential binding to the unphosphorylated, inactive conformation of IRAK4, thereby preventing its activation and subsequent downstream signaling.[1][2] This document provides detailed application notes and protocols for conducting dose-response curve analysis of this compound in primary cells to evaluate its efficacy and potency.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of IRAK4. It specifically binds to the inactive state of the kinase, where the Asp-Phe-Gly (DFG) motif is in the "DFG-out" conformation. This binding mode prevents the conformational changes required for IRAK4 activation and autophosphorylation, effectively blocking the downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines.[5]
Key Characteristics of this compound
| Parameter | Value | Reference |
| Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | [1][2] |
| Inhibitor Type | Type II | [1] |
| Binding Preference | Unphosphorylated (inactive) IRAK4 | [1][2] |
| IC50 (Unphosphorylated IRAK4) | 165 nM | [1][2] |
| IC50 (Phosphorylated IRAK4) | 2876 nM | [1][2] |
Signaling Pathway
IRAK4 is a central component of the MyD88-dependent signaling pathway, which is initiated by the activation of TLRs or IL-1Rs.[6][7][8] Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[3] Activated IRAK4 then phosphorylates IRAK1 and IRAK2, leading to the recruitment of TRAF6, an E3 ubiquitin ligase.[5] This triggers a cascade that results in the activation of the IKK complex, subsequent phosphorylation and degradation of IκB, and the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.[9][10][11]
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for determining the dose-response curve of this compound in primary human peripheral blood mononuclear cells (PBMCs). This protocol can be adapted for other primary cell types.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| This compound | MedChemExpress | HY-123956 |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Lipopolysaccharide (LPS) | Sigma-Aldrich | L4391 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| 96-well clear-bottom white plates | Corning | 3610 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Protocol: Dose-Response Analysis in Primary Human PBMCs
1. Isolation of Primary Human PBMCs
-
Obtain whole blood from healthy donors in heparin-containing tubes.
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).
2. Cell Seeding
-
Adjust the cell density to 2 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well clear-bottom white plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow cells to acclimatize.
3. Preparation of this compound Dilutions
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete RPMI 1640 medium to achieve final desired concentrations (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and 0 µM).
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1%.
4. Cell Treatment and Stimulation
-
Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Prepare a stock solution of LPS (a TLR4 agonist) in sterile PBS. Dilute it in complete RPMI 1640 medium to a working concentration that will result in a final concentration of 100 ng/mL in the wells.
-
Add 50 µL of the LPS working solution to all wells except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.
-
The final volume in each well will be 200 µL.
5. Incubation
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the specific primary cell type and the endpoint being measured.
6. Assessment of Cell Viability (CellTiter-Glo® Assay)
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
7. Data Analysis
-
Subtract the average background luminescence (from wells with medium only) from all experimental values.
-
Normalize the data to the vehicle-treated, LPS-stimulated control wells (representing 100% viability/activity).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Experimental Workflow
Caption: General workflow for this compound dose-response analysis.
Data Presentation and Interpretation
The results of the dose-response analysis should be presented in a clear and concise manner. A table summarizing the calculated IC50 values and other relevant parameters is essential for easy comparison.
Example Data Table
| Treatment Group | This compound Concentration (µM) | Normalized Response (%) |
| Vehicle Control | 0 | 100.0 ± 5.2 |
| This compound | 0.01 | 95.3 ± 4.8 |
| This compound | 0.03 | 88.1 ± 6.1 |
| This compound | 0.1 | 72.5 ± 5.5 |
| This compound | 0.165 | 50.0 (Calculated IC50) |
| This compound | 0.3 | 35.7 ± 4.9 |
| This compound | 1.0 | 15.2 ± 3.1 |
| This compound | 3.0 | 5.8 ± 2.0 |
| This compound | 10.0 | 2.1 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the primary cell type, experimental conditions, and donor variability.
Conclusion
This document provides a comprehensive guide for conducting dose-response analysis of the IRAK4 inhibitor this compound in primary cells. The detailed protocols and application notes will enable researchers to accurately determine the potency and efficacy of this compound, contributing to a better understanding of its therapeutic potential in inflammatory and autoimmune diseases. Adherence to best practices in primary cell culture and dose-response experimental design is crucial for obtaining reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Measuring IRAK4 Phosphorylation with HG-12-6 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in innate immunity. It acts as a key component of the Myddosome signaling complex, which is formed upon activation of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 autophosphorylates and then phosphorylates IRAK1, triggering a downstream signaling cascade that results in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. Given its pivotal role in inflammatory signaling, IRAK4 has become a significant therapeutic target for a variety of inflammatory and autoimmune diseases.
HG-12-6 is a potent and specific type II inhibitor of IRAK4. It exhibits preferential binding to the unphosphorylated, inactive form of IRAK4, with an IC50 of 165 nM[1][2][3]. This application note provides a detailed protocol for utilizing Western blot to measure the phosphorylation status of IRAK4 at Threonine 345 and Serine 346 in response to stimulation and treatment with the inhibitor this compound.
IRAK4 Signaling Pathway
The activation of TLRs or IL-1Rs by their respective ligands initiates the recruitment of the adaptor protein MyD88. MyD88 then recruits IRAK4, leading to the formation of the Myddosome complex. This proximity facilitates the trans-autophosphorylation of IRAK4 on its activation loop. Activated IRAK4 then phosphorylates and activates IRAK1, which subsequently interacts with TRAF6, leading to the activation of downstream pathways, including NF-κB and MAP kinases. This compound, by binding to the inactive form of IRAK4, prevents its autophosphorylation and subsequent activation, thereby inhibiting the downstream inflammatory signaling cascade.
Experimental Workflow
The following diagram outlines the major steps in the Western blot protocol for measuring IRAK4 phosphorylation.
Quantitative Data Summary
The following table is a template for summarizing the quantitative data from the Western blot analysis. Researchers should populate this table with their own experimental results. The data should represent the densitometric analysis of the p-IRAK4 bands, normalized to total IRAK4 and a loading control (e.g., β-actin or GAPDH).
| Treatment Condition | This compound Concentration (nM) | Normalized p-IRAK4 Intensity (Arbitrary Units) | Standard Deviation |
| Unstimulated Control | 0 | (User-defined baseline) | (User-defined) |
| Stimulated Control (e.g., LPS) | 0 | (User-defined maximum) | (User-defined) |
| Stimulated + this compound | 10 | (User-defined value) | (User-defined) |
| Stimulated + this compound | 50 | (User-defined value) | (User-defined) |
| Stimulated + this compound | 100 | (User-defined value) | (User-defined) |
| Stimulated + this compound | 500 | (User-defined value) | (User-defined) |
| Stimulated + this compound | 1000 | (User-defined value) | (User-defined) |
Detailed Experimental Protocol
This protocol is designed for a human monocytic cell line like THP-1, but can be adapted for other relevant cell types.
Materials and Reagents
-
Cell Line: THP-1 cells
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Stimulant: Lipopolysaccharide (LPS) or IL-1β
-
Inhibitor: this compound (prepare stock solution in DMSO)
-
Vehicle Control: DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: 4-12% Bis-Tris precast gels, MES or MOPS SDS running buffer
-
Western Transfer: Transfer buffer, PVDF membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-IRAK4 (Thr345/Ser346)
-
Rabbit anti-IRAK4 (total)
-
Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imaging system
Procedure
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 500, 1000 nM) or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with a TLR agonist such as 100 ng/mL LPS for 15-30 minutes to induce IRAK4 phosphorylation.
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with 100 µL of ice-cold RIPA buffer per well.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.
-
Run the gel in MES or MOPS SDS running buffer at 150V for approximately 1-1.5 hours.
-
-
Western Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRAK4 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total IRAK4 and then with an antibody against a loading control like β-actin.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). The level of p-IRAK4 should be normalized to the level of total IRAK4 and the loading control.
-
Conclusion
This Western blot protocol provides a reliable method for assessing the inhibitory activity of this compound against IRAK4 by directly measuring the phosphorylation of IRAK4 at Thr345/Ser346. A dose-dependent decrease in the p-IRAK4/total IRAK4 ratio upon treatment with this compound indicates successful target engagement and inhibition. This protocol is essential for researchers and drug development professionals working on the discovery and characterization of IRAK4 inhibitors for the treatment of inflammatory and autoimmune diseases.
References
Application Notes and Protocols: The Use of HG-12-6 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-12-6 is a potent and selective Type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are fundamental components of the innate immune system and are implicated in a variety of inflammatory and autoimmune diseases. Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1β, IRAK4 initiates a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and drives the expression of numerous pro-inflammatory genes.
The luciferase reporter assay is a widely used, sensitive, and quantitative method for studying gene expression and signal transduction pathways. By utilizing a reporter construct where the luciferase gene is under the control of an NF-κB responsive element, the activity of the IRAK4 signaling pathway can be effectively measured. This application note provides a detailed protocol for utilizing this compound in a dual-luciferase reporter assay to determine its inhibitory effect on the IRAK4-mediated NF-κB signaling pathway in a cellular context.
Principle of the Assay
This assay employs a dual-luciferase reporter system to specifically measure the activity of the NF-κB signaling pathway. Cells are co-transfected with two plasmids:
-
Firefly Luciferase Reporter Plasmid: Contains the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Activation of the IRAK4 pathway leads to NF-κB activation and subsequent expression of firefly luciferase.
-
Renilla Luciferase Control Plasmid: Contains the Renilla luciferase gene driven by a constitutive promoter (e.g., CMV). This serves as an internal control to normalize for variations in cell number and transfection efficiency.
Cells are pre-treated with varying concentrations of this compound before being stimulated with an agonist (e.g., Lipopolysaccharide (LPS) or Interleukin-1 beta (IL-1β)) to activate the TLR/IL-1R-IRAK4 pathway. The inhibitory effect of this compound is quantified by measuring the reduction in firefly luciferase activity relative to the Renilla luciferase activity.
Signaling Pathway
The diagram below illustrates the TLR/IL-1R signaling pathway leading to NF-κB activation and the point of inhibition by this compound.
Caption: IRAK4 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps of the experimental protocol.
Caption: Experimental Workflow for this compound Luciferase Reporter Assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| HEK293T cells | ATCC | CRL-3216 |
| DMEM, high glucose | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| NF-κB Reporter Plasmid (Firefly Luc) | Promega | E8491 |
| Renilla Luciferase Control Plasmid | Promega | E6921 |
| Transfection Reagent (e.g., Lipofectamine 3000) | Thermo Fisher Scientific | L3000015 |
| This compound | MedChemExpress | HY-123956 |
| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich | L4391 |
| Recombinant Human IL-1β | R&D Systems | 201-LB |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| 96-well opaque white assay plates | Corning | 3917 |
| Luminometer | Various | - |
Experimental Protocols
Cell Culture and Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
On Day 1, seed HEK293T cells into a 96-well white, clear-bottom tissue culture plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell adherence.
Co-transfection of Reporter Plasmids
-
On Day 2, when cells are approximately 70-80% confluent, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
For each well, co-transfect 100 ng of the NF-κB firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.
-
Add the transfection complexes to the cells and incubate for 24 hours.
This compound Treatment and Pathway Stimulation
-
On Day 3, prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range to start with is 0.1 nM to 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Gently remove the medium from the cells and replace it with 90 µL of the appropriate this compound dilution or vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
Prepare the agonist solution. For LPS, a final concentration of 100 ng/mL is recommended. For IL-1β, a final concentration of 10 ng/mL is a good starting point.
-
Add 10 µL of the agonist solution to the appropriate wells. Include a "no stimulant" control.
-
Incubate the plate for 6-8 hours at 37°C.
Luciferase Assay
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer the entire cell lysate (20 µL) to a 96-well opaque white assay plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well.
-
Measure the Renilla luciferase activity using a luminometer.
Data Presentation and Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU).
-
RLU = Firefly Luciferase Activity / Renilla Luciferase Activity
-
-
Fold Induction: To determine the effect of the agonist, divide the RLU of the stimulated samples by the RLU of the unstimulated control.
-
Percentage Inhibition: Calculate the percentage inhibition for each concentration of this compound using the following formula:
-
% Inhibition = 100 * (1 - (RLU of this compound treated sample / RLU of vehicle-treated, stimulated sample))
-
-
IC₅₀ Determination: Plot the percentage inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Table 1: Example Data for this compound Inhibition of LPS-induced NF-κB Activity
| This compound Conc. (nM) | Firefly RLU (Mean ± SD) | Renilla RLU (Mean ± SD) | Normalized RLU (Firefly/Renilla) | % Inhibition |
| Unstimulated Control | 1,500 ± 150 | 50,000 ± 4,500 | 0.03 | - |
| 0 (LPS only) | 150,000 ± 12,000 | 52,000 ± 5,000 | 2.88 | 0 |
| 1 | 135,000 ± 11,000 | 51,000 ± 4,800 | 2.65 | 8.0 |
| 10 | 90,000 ± 8,500 | 53,000 ± 5,100 | 1.70 | 41.0 |
| 100 | 30,000 ± 3,200 | 50,500 ± 4,900 | 0.59 | 79.5 |
| 1000 | 7,500 ± 800 | 51,500 ± 5,000 | 0.15 | 94.8 |
| 10000 | 2,000 ± 300 | 49,000 ± 4,700 | 0.04 | 98.6 |
Table 2: Summary of IC₅₀ Values for this compound
| Parameter | Value |
| Biochemical IC₅₀ (unphosphorylated IRAK4) | 165 nM[1][2] |
| Cell-based IC₅₀ (LPS-stimulated NF-κB) | To be determined experimentally |
| Cell-based IC₅₀ (IL-1β-stimulated NF-κB) | To be determined experimentally |
Conclusion
The dual-luciferase reporter assay is a robust and sensitive method for evaluating the cellular activity of IRAK4 inhibitors like this compound. By following this detailed protocol, researchers can accurately quantify the inhibitory potency of this compound on the TLR/IL-1R signaling pathway. This assay is a valuable tool for the characterization of small molecule inhibitors and can be adapted for high-throughput screening in drug discovery programs targeting inflammatory and autoimmune diseases.
References
Application Notes and Protocols for In Vivo Administration of HG-12-6 in Preclinical Studies
For Research Use Only. Not for use in humans.
Introduction
HG-12-6 is a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It demonstrates preferential binding to the unphosphorylated, inactive form of IRAK4, suggesting its potential as a modulator of inflammatory and autoimmune responses. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound for preclinical research, based on established methodologies for analogous IRAK4 inhibitors.
Disclaimer: To date, no specific in vivo studies for this compound have been published. The following protocols and data are based on preclinical studies of other structurally and functionally similar IRAK4 inhibitors, such as PF-06650833 (Zimlovisertib) and CA-4948 (Emavusertib). Researchers should use this information as a starting point and optimize the protocols for their specific experimental needs and animal models.
Mechanism of Action: IRAK4 Signaling Pathway
IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system. Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other downstream proteins, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1. This cascade results in the production of pro-inflammatory cytokines and chemokines. This compound, by inhibiting IRAK4, aims to block this inflammatory cascade.
Figure 1: Simplified IRAK4 Signaling Pathway and Point of Inhibition by this compound.
Data Presentation: In Vivo Dosing of Analogous IRAK4 Inhibitors
The following tables summarize in vivo dosing and administration data from preclinical studies of IRAK4 inhibitors CA-4948 and PF-06650833. This information can be used to guide dose selection for this compound.
| Compound | Animal Model | Dosing Route | Dose Range | Dosing Schedule | Reference |
| CA-4948 | Mice (DLBCL PDX tumors) | Oral (PO) | 37.5 - 150 mg/kg | Once Daily (QD) or Twice Daily (BID) | [1][2] |
| CA-4948 | Mice (PCNSL & MBM) | Oral (PO) | 100 mg/kg | Not specified | [3] |
| PF-06650833 | Rats (Collagen-Induced Arthritis) | Oral (PO) | 3 mg/kg | Twice Daily (BID) | [4] |
| PF-06650833 | Mice (Lupus models) | Oral (in chow) | Not specified | Continuous | [5][6] |
Table 1: Summary of In Vivo Dosing for Analogous IRAK4 Inhibitors.
| Parameter | CA-4948 | PF-06650833 |
| Oral Bioavailability | Good in mice, rats, and dogs | Orally active |
| In Vivo Target Engagement | Decreased pIRAK1 levels | Reduced inflammatory markers |
| Therapeutic Areas Explored | Hematologic Malignancies | Rheumatologic Diseases (RA, Lupus) |
Table 2: Pharmacological Profile of Analogous IRAK4 Inhibitors.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol is adapted from a formulation used for the IRAK4 inhibitor Zimlovisertib (PF-06650833)[7].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 1 part DMSO stock to 4 parts PEG300.
-
Vortex the mixture until it is a clear, homogenous solution.
-
Add Tween-80 to the mixture. A common ratio is 0.5 parts Tween-80.
-
Vortex thoroughly.
-
Add saline to reach the final desired concentration. A common final formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Vortex the final solution until it is clear and homogenous.
-
The final solution can be administered to animals via oral gavage.
Note: The solubility and stability of this compound in this vehicle should be independently confirmed. Adjustments to the ratios of the components may be necessary.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Inflammation
This is a general protocol for evaluating the efficacy of an IRAK4 inhibitor in a lipopolysaccharide (LPS)-induced inflammation model in mice.
Figure 2: General Experimental Workflow for In Vivo Efficacy Testing.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulated for oral administration
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Blood collection tubes (e.g., with EDTA)
-
Anesthesia (e.g., isoflurane)
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., dexamethasone)
-
-
Dosing: Administer the appropriate treatment (this compound, vehicle, or positive control) via oral gavage.
-
Inflammatory Challenge: One to two hours after dosing, challenge the mice with an i.p. injection of LPS (e.g., 1 mg/kg).
-
Sample Collection: At various time points after the LPS challenge (e.g., 2 and 6 hours), collect blood samples via retro-orbital bleeding or terminal cardiac puncture under anesthesia.
-
Cytokine Analysis: Prepare plasma from the blood samples and measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Toxicity Monitoring: Monitor the animals for any signs of toxicity, including changes in body weight, behavior, and posture, throughout the experiment.
Safety and Toxicology
The toxicological properties of this compound have not been fully investigated. As with any novel compound, appropriate safety precautions should be taken. This includes wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses when handling the compound. For in vivo studies, a preliminary dose-range finding study is recommended to determine the maximum tolerated dose (MTD).
Conclusion
This compound is a promising IRAK4 inhibitor for research in inflammation and autoimmune diseases. While specific in vivo data for this compound is not yet available, the information provided for analogous compounds offers a solid foundation for designing and conducting preclinical studies. Researchers are encouraged to perform initial dose-finding and pharmacokinetic studies to establish the optimal parameters for this compound in their chosen animal models.
References
- 1. curis.com [curis.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 6. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Molecular Docking Studies of HG-12-6 with IRAK4 Variants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Its pivotal role in initiating the innate immune response makes it a significant therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[1][4] HG-12-6 is a potent and selective type II inhibitor of IRAK4, demonstrating preferential binding to the unphosphorylated, inactive state of the kinase.[5][6][7] Understanding the interaction between this compound and IRAK4, particularly in the context of genetic variants (Single Nucleotide Polymorphisms or SNPs), is crucial for the development of effective and personalized therapies. This document provides detailed protocols and data for studying the molecular docking of this compound with wild-type and variant forms of IRAK4.
Data Presentation
Table 1: Binding Affinity of this compound for IRAK4
| Kinase State | IC50 (nM) |
| Unphosphorylated inactive IRAK4 | 165[5][6][7] |
| Phosphorylated active IRAK4 | 2876[5][6][7] |
Table 2: Investigated IRAK4 Variants in this compound Docking Studies
| Variant | Location/Significance |
| F330V | ATP-binding site |
| D311H | ATP-binding site |
| G195R | ATP-binding site |
| G198R | ATP-binding site |
| L318S | ATP-binding site |
| L318F | ATP-binding site |
| G198E | ATP-binding site |
Note: The impact of these variants on the binding affinity of this compound has been investigated, with studies suggesting that these mutations can alter the druggability of the IRAK4 ATP-binding site.[8]
Signaling Pathway and Experimental Workflow
Experimental Protocols
Molecular Docking of this compound with IRAK4 and its Variants
This protocol outlines the general steps for performing molecular docking using widely available software.
a. Preparation of IRAK4 Structure:
-
Download the crystal structure of human IRAK4 from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges. Software such as AutoDock Tools or UCSF Chimera can be used for this purpose.[9][10]
-
For variant studies, introduce the desired mutations (e.g., F330V, D311H, etc.) into the wild-type structure using software like PyMOL or Chimera.
b. Preparation of this compound Ligand:
-
Obtain the 3D structure of this compound, for instance, from the PubChem database.
-
Optimize the ligand geometry and assign charges using a molecular modeling program.
c. Docking Simulation:
-
Define the binding site on IRAK4. This is typically centered on the ATP-binding pocket.
-
Set up the docking parameters, including the grid box dimensions and exhaustiveness of the search.
-
Run the docking simulation using software such as AutoDock Vina.[10]
d. Analysis of Results:
-
Analyze the predicted binding poses of this compound within the IRAK4 binding site.
-
Evaluate the predicted binding affinity (docking score) for the wild-type and each variant.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and IRAK4 residues.
Site-Directed Mutagenesis of IRAK4
This protocol provides a general method for generating IRAK4 variants.
-
Primer Design: Design mutagenic primers containing the desired mutation. Primers should be 25-45 bases in length with the mutation in the center.[11]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type IRAK4 cDNA as a template and the mutagenic primers.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA with the DpnI endonuclease, which specifically cleaves methylated DNA.
-
Transformation: Transform the resulting mutated plasmids into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from the transformed colonies and verify the desired mutation by DNA sequencing.
In Vitro IRAK4 Kinase Assay
This protocol describes a method to determine the inhibitory activity of this compound against wild-type and variant IRAK4.
-
Reagents and Buffers:
-
Assay Procedure:
-
Add the kinase buffer, IRAK4 enzyme, and substrate to the wells of a microplate.
-
Add the serially diluted this compound or DMSO (as a control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[12]
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence.[12]
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
By following these protocols, researchers can systematically investigate the interaction of this compound with IRAK4 and its variants, providing valuable insights for the development of targeted therapies.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. promega.jp [promega.jp]
Application Notes: Flow Cytometry Analysis of Immune Cells Treated with HG-12-6
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HG-12-6 is a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It demonstrates preferential binding to the unphosphorylated, inactive form of IRAK4 with an IC50 of 165 nM.[1][2] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and T-cell receptors (TCRs), playing a pivotal role in both innate and adaptive immunity.[1][2][3] Dysregulation of IRAK4 signaling is implicated in various autoimmune diseases and inflammatory conditions, making it a compelling target for therapeutic intervention.[4]
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the immunomodulatory effects of this compound on various human immune cell populations, including T cells, B cells, and macrophages. The provided protocols and hypothetical data tables serve as a framework for researchers investigating the mechanism of action and therapeutic potential of IRAK4 inhibitors.
Mechanism of Action
IRAK4 acts as a master kinase early in the TLR and TCR signaling cascades. Upon receptor stimulation, IRAK4 is recruited to the receptor complex and, through its kinase activity, initiates a signaling cascade leading to the activation of downstream transcription factors such as NF-κB and AP-1.[5] This, in turn, drives the expression of pro-inflammatory cytokines and chemokines. By inhibiting IRAK4, this compound is expected to suppress these inflammatory responses.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data from flow cytometry analysis of human Peripheral Blood Mononuclear Cells (PBMCs) treated with this compound. These tables are designed for easy comparison of the dose-dependent effects of the compound.
Table 1: Effect of this compound on T Cell Subsets and Activation
| Treatment Group | Concentration (nM) | % CD4+ of Lymphocytes | % CD8+ of Lymphocytes | % CD4+ CD69+ of CD4+ | % CD8+ CD69+ of CD8+ |
| Vehicle Control | 0 | 45.2 ± 3.1 | 25.8 ± 2.5 | 15.7 ± 1.8 | 12.3 ± 1.5 |
| This compound | 10 | 44.8 ± 2.9 | 26.1 ± 2.3 | 12.1 ± 1.6 | 9.8 ± 1.2 |
| This compound | 100 | 45.5 ± 3.3 | 25.5 ± 2.6 | 8.5 ± 1.1 | 6.2 ± 0.9 |
| This compound | 1000 | 46.1 ± 3.0 | 24.9 ± 2.8 | 4.2 ± 0.7 | 3.1 ± 0.5 |
| *Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01, **p < 0.001. |
Table 2: Effect of this compound on B Cell Subsets and Activation
| Treatment Group | Concentration (nM) | % CD19+ of Lymphocytes | % CD19+ CD86+ of CD19+ | % Plasmablasts (CD19+ CD27+ CD38+) of CD19+ |
| Vehicle Control | 0 | 10.5 ± 1.2 | 20.3 ± 2.1 | 1.8 ± 0.4 |
| This compound | 10 | 10.2 ± 1.1 | 16.8 ± 1.9 | 1.4 ± 0.3 |
| This compound | 100 | 10.8 ± 1.3 | 11.5 ± 1.5** | 0.9 ± 0.2 |
| This compound | 1000 | 10.6 ± 1.0 | 6.7 ± 1.0*** | 0.5 ± 0.1** |
| *Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01, **p < 0.001. |
Table 3: Effect of this compound on Macrophage Polarization
| Treatment Group | Concentration (nM) | % M1 (CD14+ CD80+) of Monocytes | % M2 (CD14+ CD163+) of Monocytes |
| Vehicle Control | 0 | 35.6 ± 4.2 | 15.2 ± 1.8 |
| This compound | 10 | 28.9 ± 3.8 | 18.9 ± 2.0 |
| This compound | 100 | 19.3 ± 2.5** | 25.4 ± 2.7 |
| This compound | 1000 | 9.8 ± 1.7*** | 32.1 ± 3.1** |
| *Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01, **p < 0.001. |
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count cells and assess viability using a hemocytometer and trypan blue.
Protocol 2: In Vitro Treatment of PBMCs with this compound
Materials:
-
Isolated PBMCs
-
This compound (stock solution in DMSO)
-
Cell culture medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
96-well cell culture plate
-
Stimulants (e.g., Lipopolysaccharide (LPS) for macrophages, anti-CD3/CD28 beads for T cells)
Procedure:
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO only).
-
Add appropriate stimulants to the wells to induce activation (e.g., 100 ng/mL LPS for macrophage polarization, or anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio for T cell activation).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24-72 hours).
Protocol 3: Flow Cytometry Staining for Immune Cell Subsets
Materials:
-
Treated PBMCs
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see suggested panels below)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Fixation/Permeabilization Buffer (if performing intracellular staining)
-
Permeabilization/Wash Buffer (if performing intracellular staining)
Procedure:
-
Harvest cells from the 96-well plate and transfer to FACS tubes.
-
Centrifuge at 350 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge again.
-
Viability Staining: Resuspend the cell pellet in 100 µL of PBS containing the viability dye according to the manufacturer's instructions. Incubate for 20 minutes at room temperature, protected from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer.
-
Fc Block: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing Fc block. Incubate for 10 minutes at 4°C.
-
Surface Marker Staining: Without washing, add the cocktail of fluorochrome-conjugated surface antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant. Repeat this wash step.
-
Fixation and Permeabilization (for intracellular staining): If staining for intracellular targets is not required, proceed to step 10. Otherwise, resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer. Incubate for 20-30 minutes at 4°C.
-
Intracellular Staining: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer. Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail. Incubate for 30-45 minutes at 4°C in the dark. Wash twice with Permeabilization/Wash Buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
Suggested Flow Cytometry Panels:
-
T Cell Panel:
-
CD3 (Pan T cell marker)
-
CD4 (Helper T cell marker)
-
CD8 (Cytotoxic T cell marker)
-
CD69 (Early activation marker)
-
CD25 (Activation/Regulatory T cell marker)
-
FoxP3 (Regulatory T cell marker - requires intracellular staining)
-
-
B Cell Panel:
-
CD19 (Pan B cell marker)
-
CD20 (Mature B cell marker)
-
CD27 (Memory B cell marker)
-
CD38 (Plasmablast/Germinal center B cell marker)
-
IgD (Naïve B cell marker)
-
CD86 (Activation marker)
-
-
Macrophage Panel:
-
CD14 (Monocyte/Macrophage marker)
-
CD11b (Myeloid marker)
-
HLA-DR (Antigen presentation marker)
-
CD80 (M1 marker)
-
CD86 (M1 marker)
-
CD163 (M2 marker)
-
CD206 (M2 marker)
-
Visualizations
Caption: IRAK4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Caption: Gating Strategy for Immune Cell Subsets.
References
- 1. A critical role for the innate immune signaling molecule IRAK-4 in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the IC50 of HG-12-6 in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
HG-12-6 is a potent and selective Type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are integral to the innate immune response. Dysregulation of the IRAK4 signaling cascade has been implicated in the pathogenesis of various inflammatory diseases and certain cancers, particularly those of hematological origin. This compound exhibits preferential binding to the unphosphorylated, inactive conformation of IRAK4, with a biochemical half-maximal inhibitory concentration (IC50) of 165 nM. In contrast, its IC50 against the phosphorylated, active form of IRAK4 is significantly higher at 2876 nM, highlighting its specificity for the inactive kinase. Given its mechanism of action, determining the cellular potency of this compound in relevant cancer cell lines is a crucial step in its preclinical evaluation.
This document provides detailed protocols for determining the IC50 of this compound in various cell lines, along with guidance on data presentation and interpretation. While specific cellular IC50 data for this compound is not yet publicly available, this application note includes representative data from other selective IRAK4 inhibitors in relevant cancer cell lines to provide a framework for experimental design and expected outcomes.
Data Presentation: Cellular Potency of IRAK4 Inhibitors
The following table summarizes the cellular IC50 values of other selective IRAK4 inhibitors in cancer cell lines known to be dependent on or sensitive to IRAK4 signaling. These cell lines, particularly those with activating mutations in MYD88 (a key upstream activator of IRAK4), are recommended for evaluating the cellular activity of this compound.
| Inhibitor Name | Cell Line | Cancer Type | MYD88 Mutation Status | Cellular IC50 (nM) | Assay Method |
| Aurigene Lead Compound | OCI-Ly3 | Diffuse Large B-cell Lymphoma (ABC subtype) | L265P | 132 | Proliferation Assay |
| Aurigene Lead Compound | OCI-Ly10 | Diffuse Large B-cell Lymphoma (ABC subtype) | L265P | 52 | Proliferation Assay |
| Emavusertib (CA-4948) | THP-1 | Acute Myeloid Leukemia | Wild-Type | ~1000-10000 (sensitizes to other agents) | Cell Viability Assay |
| Emavusertib (CA-4948) | HL-60 | Acute Myeloid Leukemia | Wild-Type | ~1000-10000 (sensitizes to other agents) | Cell Viability Assay |
| ND-2158 | ABC-DLBCL cell lines | Diffuse Large B-cell Lymphoma (ABC subtype) | L265P | Potent Inhibition (specific values not detailed in abstract) | Not Specified |
Experimental Protocols
A critical aspect of determining the IC50 of a compound is the selection of an appropriate and robust assay. Cell viability assays are commonly employed to measure the dose-dependent effect of a compound on cell proliferation and survival. Below are detailed protocols for two widely used methods: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT colorimetric assay.
Protocol 1: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is recommended for its high sensitivity, broad linear range, and simple "add-mix-measure" format. It quantifies ATP, an indicator of metabolically active cells.
Materials:
-
This compound compound
-
Selected cancer cell lines (e.g., OCI-Ly3, OCI-Ly10, THP-1)
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Resuspend cells in complete culture medium to the desired seeding density. This should be optimized for each cell line to ensure cells are still in exponential growth at the end of the assay period (typically 5,000-10,000 cells/well for adherent cells and 20,000-40,000 cells/well for suspension cells).
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only (no cells) for background luminescence measurement.
-
Incubate the plate for 24 hours to allow cells to adhere (for adherent lines) and stabilize.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of concentrations. A 10-point, 3-fold dilution series is recommended to cover a broad dose range.
-
Remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells). Add 100 µL of the diluted this compound solutions to the respective wells.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 72 hours (or a pre-determined optimal time).
-
-
CellTiter-Glo® Assay and Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: IC50 Determination using MTT Assay
This is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
This compound compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
Sterile, clear 96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear 96-well plate.
-
-
MTT Assay and Measurement:
-
After the 72-hour incubation with this compound, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized absorbance data against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway of IRAK4
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of this compound.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HG-12-6 Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with the IRAK4 inhibitor, HG-12-6, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
A1: this compound is a type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling pathways.[1][2] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous solutions like cell culture media. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What are the initial signs of this compound precipitation in my cell culture?
A2: Visual cues of precipitation include the appearance of fine particles, a cloudy or hazy look to the medium, or the formation of larger crystals, which may be visible to the naked eye or under a microscope.[3] It is important to distinguish this from microbial contamination, which often presents with a rapid pH change (indicated by a color shift in the phenol red indicator) and the presence of motile organisms under high magnification.[3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: What is the maximum permissible concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, a concentration of 0.5% (v/v) or lower is well-tolerated by most cell lines.[6] However, some sensitive cell lines may show toxic effects at concentrations as low as 0.1%.[7][8] It is always recommended to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
Possible Causes and Solutions:
-
High Final Concentration: The intended final concentration of this compound may be above its solubility limit in the aqueous medium.
-
Solution: Perform a serial dilution of your stock solution in the cell culture medium to experimentally determine the highest concentration that remains soluble.
-
-
Rapid Change in Solvent Polarity: The abrupt shift from a high concentration of organic solvent (DMSO) to the aqueous environment of the cell culture medium can cause the compound to "crash out" of solution.
-
Solution 1: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[9] This gradual introduction can help maintain solubility.
-
Solution 2: First, spike the aqueous medium with a near-final concentration of DMSO before adding the compound stock. For example, add a small amount of DMSO to the medium before adding the this compound stock to reach the final desired DMSO concentration.[10]
-
Issue: The cell culture medium becomes cloudy over time after the addition of this compound.
Possible Causes and Solutions:
-
Temperature Fluctuations: Changes in temperature can affect compound solubility. Moving media from cold storage to a 37°C incubator can sometimes cause precipitation.
-
Solution: Ensure the medium is fully equilibrated to 37°C before adding the compound. Avoid repeated freeze-thaw cycles of your stock solution.[3]
-
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins (especially in the presence of serum), can interact with the compound and reduce its solubility over time.[2]
-
Solution: Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the primary issue. If serum is a factor, consider reducing the serum concentration if experimentally feasible. Hydrophobic compounds can bind to serum proteins like albumin, which can sometimes improve solubility but may also affect the free concentration of the compound.[11][12]
-
-
pH Shift: The pH of the culture medium can change due to cellular metabolism, which can in turn affect the solubility of pH-sensitive compounds.[2][13][14]
-
Solution: Use a medium buffered with a non-bicarbonate buffer like HEPES to maintain a more stable pH. Ensure proper CO2 levels in the incubator to maintain the bicarbonate buffering system.
-
Data Presentation
Table 1: Solubility of Ponatinib (a structurally similar compound to this compound) in various solvents. This data can be used as an initial guide for preparing this compound solutions.
| Solvent | Approximate Solubility | Reference |
| DMSO | ~20 mg/mL to 73 mg/mL | [1][4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Ethanol | Insoluble to sparingly soluble | [4][15] |
| Water | Insoluble | [4][15] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Calculate the required mass: The molecular weight of this compound is 580.62 g/mol . To prepare a 10 mM stock solution, weigh out 5.81 mg of this compound powder.
-
Dissolution: In a sterile microcentrifuge tube, add 1 mL of anhydrous, high-purity DMSO to the weighed this compound.
-
Ensure complete solubilization: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution to confirm there is no particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the medium: Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Prepare the working solution: To achieve a final concentration of 10 µM, for example, add 1 µL of the 10 mM stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.
-
Mix thoroughly: Immediately after adding the stock solution, gently mix the medium by inverting the tube or pipetting up and down to ensure even dispersion.
-
Apply to cells: Use the freshly prepared working solution to treat your cells.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified IRAK4 signaling pathway showing the inhibitory action of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ponatinib Hydrochloride | Src | FGFR | VEGFR | PDGFR | TargetMol [targetmol.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. huankaigroup.com [huankaigroup.com]
- 15. usbio.net [usbio.net]
Technical Support Center: Optimizing HG-12-6 Concentration for Maximum IRAK4 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing HG-12-6 concentration to achieve maximum IRAK4 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] As a type II inhibitor, it preferentially binds to the inactive, unphosphorylated form of IRAK4, stabilizing it in a "DFG-out" conformation.[3] This mode of action prevents the kinase from adopting its active conformation, thereby blocking downstream signaling. This compound shares a similar chemical scaffold with Ponatinib.[3][4]
Q2: What are the reported IC50 values for this compound against IRAK4?
A2: The inhibitory potency of this compound is dependent on the phosphorylation state of IRAK4. It exhibits a significantly higher affinity for the unphosphorylated, inactive form of the kinase.
| Target | IC50 (nM) |
| Unphosphorylated inactive IRAK4 | 165 |
| Phosphorylated active IRAK4 | 2876 |
Data sourced from MedChemExpress and Molnova.[1][4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in DMSO. For long-term storage, it is recommended to prepare a high-concentration stock solution in DMSO, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. For immediate use in cell culture, the DMSO stock can be further diluted in your experimental medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Q4: What are the potential off-target effects of this compound?
Troubleshooting Guides
Problem 1: No or weak inhibition of IRAK4 activity in a biochemical assay.
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | - Verify the calculations for your serial dilutions.- Prepare fresh dilutions from a new aliquot of your stock solution. |
| Inactive this compound | - Ensure proper storage of the compound (-20°C or -80°C).- Avoid multiple freeze-thaw cycles of the stock solution. |
| Suboptimal Assay Conditions | - Confirm the concentration of ATP is appropriate for the assay. High ATP concentrations can compete with ATP-competitive inhibitors.- Ensure the kinase and substrate concentrations are within the linear range of the assay. |
| Inactive IRAK4 Enzyme | - Use a new vial of recombinant IRAK4.- Verify the storage conditions and handling of the enzyme. |
| Assay Signal Interference | - Run a control with this compound and all assay components except the kinase to check for autofluorescence or other interference. |
Problem 2: Inhibition observed in a biochemical assay, but not in a cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | - Although not extensively documented for this compound, some compounds have poor membrane permeability. Consider using a different IRAK4 inhibitor with known cell permeability for comparison. |
| Drug Efflux | - Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein). You can test for this by co-incubating with a known efflux pump inhibitor. |
| Inappropriate this compound Concentration Range | - The effective concentration in a cellular context may be higher than the biochemical IC50. Perform a dose-response experiment over a wider concentration range (e.g., 10 nM to 10 µM). |
| Serum Protein Binding | - Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Try reducing the serum percentage during the treatment period or using serum-free media if your cells can tolerate it. |
| Cell-Specific IRAK4 Activation State | - this compound preferentially targets inactive IRAK4. If the majority of IRAK4 in your stimulated cells is already in the active, phosphorylated state, the inhibitory effect of this compound may be reduced.[1][4] |
Problem 3: High background or inconsistent results in a phospho-IRAK4 Western blot.
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | - Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).- Titrate the primary antibody to determine the optimal concentration.- Ensure the secondary antibody is not cross-reacting with other proteins. |
| Insufficient Washing | - Increase the number and/or duration of washes with TBST between antibody incubations. |
| Phosphatase Activity | - Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins. |
| Uneven Protein Transfer | - Ensure complete and even transfer of proteins from the gel to the membrane. You can check this with a Ponceau S stain before blocking. |
| Inconsistent Cell Stimulation | - Ensure uniform stimulation of cells across all wells. Check the concentration and incubation time of your stimulating agent (e.g., LPS, IL-1β). |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from Promega's ADP-Glo™ Kinase Assay for IRAK4.
Materials:
-
Recombinant IRAK4 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 serial dilutions in kinase buffer containing a final concentration of 1% DMSO.
-
Set up the kinase reaction: In a 384-well plate, add 1 µL of each this compound dilution or DMSO vehicle control.
-
Add the IRAK4 enzyme: Add 2 µL of IRAK4 enzyme diluted in kinase buffer to each well.
-
Initiate the reaction: Add 2 µL of a mix of MBP substrate and ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for IRAK4.
-
Incubate: Incubate the plate at room temperature for 60 minutes.
-
Detect ADP formation: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Generate luminescent signal: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Read luminescence: Measure the luminescence using a plate reader.
-
Data analysis: Plot the luminescence signal against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Measuring IRAK4 Inhibition in a Cellular Assay (Phospho-IRAK1 Western Blot in THP-1 cells)
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of IRAK1, a direct downstream target of IRAK4.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour.
-
Stimulate the cells with 100 ng/mL LPS for 30 minutes.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Capture the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify band intensities. Normalize the phospho-IRAK1 signal to total IRAK1 and then to a loading control like β-actin.
-
Visualizations
Caption: IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
Technical Support Center: Stability of HG-12-6 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the stability of the compound HG-12-6 in solution. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the stability of this compound in a new solution?
A1: The initial step is to perform a forced degradation study.[1][2] This involves exposing a solution of this compound to stress conditions that are more severe than typical storage conditions, such as high temperature, extreme pH, oxidation, and photolysis.[3][4] The goal is to intentionally degrade the molecule to identify potential degradation products and establish degradation pathways.[1][2] This information is crucial for developing a stability-indicating analytical method.
Q2: What is a stability-indicating analytical method, and why is it important?
A2: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance (this compound) in the presence of its degradation products, process impurities, and other potential excipients.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[5][7] This method is essential to ensure that the measured concentration of this compound is accurate and not inflated by co-eluting degradants, which is critical for safety and efficacy assessments.[6]
Q3: How much degradation is considered optimal during a forced degradation study?
A3: A generally accepted range for degradation in forced degradation studies is between 5% and 20%.[1][3] Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to the actual stability of the product under normal storage conditions.[3] Conversely, under-stressing may not generate a sufficient amount of degradation products to properly challenge and validate the analytical method.[3]
Q4: What are the typical stress conditions used in a forced degradation study?
A4: Typical stress conditions include:
-
Acid Hydrolysis: 0.1 N HCl at elevated temperatures (e.g., 70°C).[4]
-
Base Hydrolysis: 0.1 N NaOH at room or elevated temperatures.[4]
-
Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.[3][4]
-
Thermal Stress: Heating the solution at a temperature significantly above the intended storage temperature (e.g., 70°C).[4]
-
Photostability: Exposing the solution to a controlled source of UV and visible light.[3][4]
Q5: My HPLC chromatogram shows new peaks after stressing my this compound solution. What should I do next?
A5: The appearance of new peaks indicates the formation of degradation products. The next steps should be:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main this compound peak to ensure it is not co-eluting with any degradants.
-
Mass Spectrometry (MS) Analysis: Couple the HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the parent compound and the new degradation products.[8][9] This will help in the preliminary identification and structural elucidation of the degradants.
-
Method Optimization: Adjust the HPLC method (e.g., gradient, mobile phase composition, column chemistry) to achieve baseline separation of all degradation peaks from the parent compound and each other.[5]
Troubleshooting Guides
Issue 1: No degradation of this compound is observed under any stress condition.
-
Possible Cause: this compound may be highly stable under the applied conditions, or the stress conditions were not harsh enough.
-
Troubleshooting Steps:
-
Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[3]
-
Ensure that the analytical method is sensitive enough to detect small changes in the concentration of this compound.
-
If no degradation is achieved even under harsher conditions, it can be concluded that the molecule is stable under those specific stress conditions, and this should be documented with justification.[4]
-
Issue 2: The mass balance of the stability study is below 95%.
-
Possible Cause: Not all degradation products are being detected by the analytical method. This could be due to poor chromatographic retention, lack of a chromophore for UV detection, or the formation of volatile or insoluble degradants.
-
Troubleshooting Steps:
-
Modify the HPLC method to include a wider gradient range to elute highly retained or very polar compounds.
-
Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect compounds without a chromophore.
-
Employ a different analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), if volatile degradants are suspected.
-
Issue 3: The peak shape of this compound or its degradants is poor (e.g., tailing, fronting).
-
Possible Cause: This can be due to a variety of factors including column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH.
-
Troubleshooting Steps:
Quantitative Data Summary
The following tables should be used to summarize the quantitative data obtained from the stability studies of this compound.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature (°C) | % Degradation of this compound | Number of Degradants |
| 0.1 N HCl | 24 hours | 70 | ||
| 0.1 N NaOH | 24 hours | 25 | ||
| 3% H₂O₂ | 24 hours | 25 | ||
| Heat | 48 hours | 70 | ||
| Photostability (UV/Vis) | 24 hours | 25 |
Table 2: Long-Term Stability of this compound in Solution at 25°C / 60% RH
| Time Point | Assay (% of Initial) | Total Degradants (%) | pH | Appearance |
| 0 Months | ||||
| 3 Months | ||||
| 6 Months | ||||
| 12 Months |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl. Incubate at 70°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH. Incubate at room temperature.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Incubate at room temperature.
-
Thermal Stress: Incubate 1 mL of the stock solution at 70°C.
-
Photolytic Stress: Expose 1 mL of the stock solution to a photostability chamber with controlled UV and visible light exposure.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a commonly used reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% formic acid or trifluoroacetic acid in water.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. A typical starting gradient could be 5% B to 95% B over 20 minutes.[5]
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths. Select a wavelength that provides a good response for both the parent compound and the observed degradation products.
-
Method Optimization: Adjust the gradient, flow rate, column temperature, and mobile phase composition to achieve adequate resolution (Rs > 1.5) between all peaks of interest.
-
Mass Spectrometry Integration: Connect the HPLC system to a mass spectrometer to obtain mass information for all detected peaks, aiding in their identification.[10][11]
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Forced Degradation Studies - STEMart [ste-mart.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Compound Degradation – Mass Analytica [mass-analytica.com]
- 9. Compound Degradation – Mass Analytica [mass-analytica.com]
- 10. researchgate.net [researchgate.net]
- 11. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing HG-12-6 Precipitation in Aqueous Buffers
Disclaimer: The compound "HG-12-6" is not a publicly cataloged chemical entity based on available data. The following technical support guide provides generalized advice for preventing the precipitation of poorly water-soluble small molecules, such as kinase inhibitors, in aqueous buffers. "this compound" is used as a placeholder for a typical hydrophobic investigational compound.
Frequently Asked Questions (FAQs)
Q1: Why is my small molecule, this compound, precipitating out of my aqueous buffer?
A1: Precipitation of hydrophobic small molecules like this compound in aqueous buffers is a common issue. Most small-molecule kinase inhibitors are lipophilic compounds with very poor solubility in water.[1][2] This precipitation can be triggered by several factors, including the compound's intrinsic low aqueous solubility, the buffer's pH and ionic strength, the final concentration of the compound, and the method of dilution from a stock solution.
Q2: What is a stock solution and why is it important?
A2: A stock solution is a concentrated solution of your compound, in this case, this compound, dissolved in an organic solvent in which it is highly soluble, such as dimethyl sulfoxide (DMSO).[3] Preparing a high-concentration stock solution allows you to introduce a small volume of the organic solvent into your aqueous buffer, which minimizes the impact of the solvent on your experiment while ensuring the compound is fully dissolved initially.
Q3: Can the pH of my buffer affect this compound solubility?
A3: Yes, the pH of the aqueous buffer is a critical factor. The solubility of many small molecules, including kinase inhibitors, is pH-dependent.[1][2] For weakly basic or acidic compounds, altering the buffer's pH can ionize the molecule, increasing its polarity and, consequently, its solubility in an aqueous environment.
Q4: Are there any additives I can include in my buffer to prevent precipitation?
A4: Absolutely. The inclusion of solubility-enhancing excipients is a common strategy. These can include co-solvents (e.g., ethanol, glycerol), detergents (e.g., Tween-20, CHAPS), or cyclodextrins, which can encapsulate the hydrophobic molecule and increase its apparent solubility.[1][2] Polymers like HPMC or PVP can also act as precipitation inhibitors by maintaining a supersaturated state.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Issue 1: this compound precipitates immediately upon addition to the aqueous buffer.
-
Question: Did you prepare a high-concentration stock solution in an appropriate organic solvent?
-
Answer: this compound, like many kinase inhibitors, requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of compounds.[3] Ensure your this compound is fully dissolved in the organic solvent before any dilution into an aqueous buffer.
-
-
Question: How are you diluting the this compound stock solution into your buffer?
-
Answer: The method of dilution is critical. Rapidly adding the stock solution to the buffer can cause localized high concentrations that exceed the solubility limit, leading to immediate precipitation. The recommended method is to add the stock solution dropwise to the vortexing buffer to ensure rapid and uniform mixing.
-
Issue 2: this compound precipitates over time after being dissolved in the buffer.
-
Question: What is the final concentration of the organic solvent (e.g., DMSO) in your experimental buffer?
-
Answer: While necessary for the stock solution, high concentrations of organic solvents can be detrimental to many biological assays. However, a small percentage (typically 0.1% to 1%) of the organic solvent in the final buffer can help maintain the solubility of the compound. If your final DMSO concentration is very low (e.g., <0.1%), you may need to explore other solubility-enhancing strategies.
-
-
Question: Have you considered the temperature at which you are preparing and storing your buffer?
-
Answer: Solubility is temperature-dependent.[5] If you are preparing your solutions at room temperature and then storing them at 4°C, the decrease in temperature may lower the solubility of this compound, causing it to precipitate.[5] Whenever possible, prepare and use the solutions at the same temperature.
-
Issue 3: I need to use a higher concentration of this compound, but it keeps precipitating.
-
Question: Have you optimized your buffer composition for solubility?
-
Answer: If you require a higher final concentration of this compound, you may need to modify your buffer. Consider the following options:
-
pH Adjustment: Determine if this compound has ionizable groups and adjust the buffer pH accordingly to increase solubility.
-
Inclusion of Co-solvents: Adding a small percentage of a water-miscible organic solvent like ethanol or glycerol can increase the solubility of hydrophobic compounds.[6]
-
Use of Detergents: Non-ionic or zwitterionic detergents can form micelles that encapsulate hydrophobic molecules, increasing their solubility.[7]
-
Addition of Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, significantly enhancing their aqueous solubility.[1][2]
-
-
Quantitative Data on Solubility Enhancement Strategies
The following table summarizes common strategies to enhance the solubility of poorly water-soluble small molecules in aqueous buffers. The provided concentration ranges are typical starting points and may require optimization for your specific compound and assay.
| Strategy | Agent | Typical Concentration Range | Mechanism of Action | Considerations |
| Co-solvency | DMSO | 0.1% - 5% (v/v) | Reduces the polarity of the aqueous solvent. | Can affect protein structure and enzyme activity at higher concentrations. |
| Ethanol | 1% - 10% (v/v) | Reduces the polarity of the aqueous solvent. | May cause protein precipitation at higher concentrations. | |
| Glycerol | 5% - 20% (v/v) | Increases solvent viscosity and can stabilize proteins.[6] | Can increase the viscosity of the solution. | |
| pH Control | pH Adjustment | Varies | Ionization of the small molecule to a more soluble form.[1][2] | The pH must be compatible with your biological assay. |
| Detergents | Tween-20 | 0.01% - 0.1% (v/v) | Forms micelles that encapsulate hydrophobic molecules. | Can interfere with certain assays, such as those involving lipid membranes. |
| CHAPS | 0.1% - 1% (w/v) | Zwitterionic detergent that can solubilize membrane proteins and hydrophobic compounds.[7] | Can be denaturing at higher concentrations. | |
| Complexation | β-Cyclodextrins | 1 mM - 10 mM | Forms inclusion complexes with hydrophobic molecules.[1][2] | Can sometimes affect the availability of the compound to its target. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Objective: To prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Amber glass vial or a microcentrifuge tube wrapped in foil
-
-
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM solution. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Weigh the calculated amount of this compound powder and place it in the vial.
-
Add the required volume of DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution for some compounds.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Dilution of this compound Stock Solution into an Aqueous Experimental Buffer
-
Objective: To prepare a 10 µM working solution of this compound in an aqueous buffer with a final DMSO concentration of 0.1%.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous experimental buffer (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Bring the this compound stock solution and the aqueous buffer to room temperature.
-
Calculate the volume of the stock solution needed. For a 1 mL final volume of a 10 µM solution from a 10 mM stock, you will need 1 µL of the stock solution. This will result in a final DMSO concentration of 0.1%.
-
Place the required volume of the aqueous buffer (999 µL in this example) into a microcentrifuge tube.
-
While the tube is on a vortex mixer at a medium speed, add the calculated volume of the this compound stock solution (1 µL) dropwise into the buffer.
-
Continue vortexing for another 30 seconds to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution in your experiment immediately. Avoid long-term storage of the diluted solution.
-
Visual Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Assessing HG-12-6 Cytotoxicity with Cell Viability Assays
Welcome to the technical support center for assessing the cytotoxicity of the IRAK4 inhibitor, HG-12-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results from common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most appropriate for assessing the cytotoxicity of this compound?
A1: The choice of assay depends on the specific research question and the expected mechanism of cell death. For a comprehensive analysis of this compound cytotoxicity, we recommend a multi-assay approach.
-
MTT or MTS Assays: These colorimetric assays are a good starting point to assess metabolic activity, which is often correlated with cell viability.[1][2][3] They are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[1][3]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[4][5][6][7] It is a reliable indicator of necrosis or late-stage apoptosis.[4][7]
-
Caspase Activity Assays: If you hypothesize that this compound induces apoptosis, measuring the activity of key executioner caspases like caspase-3 and caspase-7 is crucial.[8][9][10][11] These assays can detect early apoptotic events.[8]
Q2: How can I determine the optimal seeding density for my cells?
A2: Optimizing cell seeding density is critical for obtaining reproducible results. The ideal density ensures cells are in their logarithmic growth phase during the experiment.
-
Procedure: Plate a range of cell densities (e.g., from 1,000 to 100,000 cells/well in a 96-well plate) and perform the viability assay at different time points (e.g., 24, 48, 72 hours) without any treatment.
-
Analysis: Select the seeding density that results in a linear absorbance (or fluorescence/luminescence) response over the desired experimental duration and where the cells in the untreated control wells do not become over-confluent.
Q3: My MTT assay results show high background absorbance in the media-only control wells. What could be the cause?
A3: High background in MTT assays can be caused by several factors:
-
Phenol Red: The phenol red indicator in some culture media can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.
-
Chemical Interference: this compound itself might react with the MTT reagent. Include a control well with the highest concentration of this compound in cell-free media to check for direct reduction of MTT.
-
Microbial Contamination: Bacterial or yeast contamination can reduce the MTT reagent, leading to false-positive signals. Visually inspect your cultures for any signs of contamination.
Troubleshooting Guides
MTT/MTS Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low absorbance readings | - Insufficient number of viable cells. - Incomplete solubilization of formazan crystals (MTT assay). - Incubation time with the reagent is too short. | - Optimize cell seeding density. - Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[12] - Increase incubation time with the MTT/MTS reagent. |
| High variability between replicate wells | - Uneven cell seeding. - Incomplete mixing of reagents. - "Edge effect" in the microplate. | - Ensure a homogenous single-cell suspension before seeding. - Mix reagents thoroughly by gentle pipetting. - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Compound interference | - this compound may have a color that overlaps with the formazan absorbance spectrum. - this compound may directly reduce the MTT/MTS reagent. | - Run a control with this compound in cell-free media to measure its intrinsic absorbance. Subtract this value from the experimental wells. - Consider using an alternative assay like the LDH release assay. |
LDH Release Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High spontaneous LDH release in untreated control wells | - Over-confluent or unhealthy cells. - Mechanical stress during handling or pipetting.[13] - Presence of LDH in the serum of the culture medium.[5][6] | - Ensure cells are healthy and sub-confluent. - Handle cells gently; avoid vigorous pipetting. - Use heat-inactivated serum or a serum-free medium during the assay. Run a medium-only background control.[5] |
| Low maximum LDH release | - Incomplete lysis of control cells. - Insufficient number of cells. | - Ensure the lysis buffer is added to the maximum release control wells and incubated for the recommended time to achieve complete cell lysis.[14] - Optimize the initial cell seeding density. |
| This compound inhibits LDH enzyme activity | - The compound may directly interfere with the LDH enzyme. | - Test for compound interference by adding this compound to the supernatant from lysed, untreated cells and measure LDH activity. If inhibition is observed, another cytotoxicity assay should be considered. |
Caspase Activity Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No or low caspase signal | - The timing of the assay is not optimal; caspase activation is transient.[9] - this compound induces non-apoptotic cell death (e.g., necrosis). - Insufficient concentration of this compound. | - Perform a time-course experiment to determine the peak of caspase activation.[9] - Use an LDH assay in parallel to check for necrosis. - Test a wider range of this compound concentrations. |
| High background signal | - Autofluorescence of this compound (in fluorescence-based assays). - Spontaneous apoptosis in the cell culture. | - Include a control with this compound in cell-free media to measure its background fluorescence. - Ensure the use of healthy, low-passage number cells. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Include wells with media only for a blank control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 N HCl) to each well.[12]
-
Absorbance Measurement: Incubate the plate in the dark for at least 2 hours to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).[6]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[6] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[6]
-
LDH Reaction: Add 100 µL of the LDH reaction solution to each well.[6]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[15] Measure the absorbance at 490 nm.[4][14]
-
Calculation of Cytotoxicity: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells according to the manufacturer's instructions (typically in a 1:1 ratio with the culture medium).[10]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.[10]
Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Potential cytotoxic signaling pathways induced by this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [worldwide.promega.com]
- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 11. Measurement of CTL-induced cytotoxicity: the caspase 3 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
Technical Support Center: Interpreting Unexpected Results in HG-12-6 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with the IRAK4 inhibitor, HG-12-6.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My observed cellular phenotype is inconsistent with the known function of IRAK4. Could this be an off-target effect of this compound?
A1: Yes, this is a strong possibility and a common challenge when working with kinase inhibitors.[1] While this compound is a potent IRAK4 inhibitor, like many kinase inhibitors, it may interact with other kinases, particularly due to the conserved nature of the ATP-binding site across the kinome.[2] this compound shares a similar chemical scaffold with Ponatinib, a multi-kinase inhibitor, which suggests the potential for off-target activities.[3][4]
Troubleshooting Steps:
-
Confirm the initial observation: Repeat the experiment to rule out experimental error.
-
Use a structurally different IRAK4 inhibitor: If a structurally unrelated IRAK4 inhibitor fails to produce the same phenotype, it strengthens the hypothesis of an this compound-specific off-target effect.[1]
-
Perform a target knockdown/knockout experiment: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate IRAK4 expression. If this compound still elicits the phenotype in IRAK4-deficient cells, the effect is unequivocally off-target.[1]
-
Conduct a kinase selectivity screen: A broad panel kinase assay can identify other kinases that are inhibited by this compound at the concentrations used in your experiments.[1]
Q2: The IC50 value for this compound in my cellular assay is significantly different from the reported biochemical IC50.
A2: Discrepancies between biochemical and cellular IC50 values are common and can arise from several factors.[5][6] The reported biochemical IC50 for this compound is 165 nM against unphosphorylated IRAK4.[3][4][7]
Potential Reasons for Discrepancy & Troubleshooting:
-
Cellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, whereas intracellular ATP levels are in the millimolar range.[5] As an ATP-competitive inhibitor, the apparent potency of this compound in a cellular context can be lower (requiring a higher concentration) due to competition with high levels of endogenous ATP.[5]
-
Cell Permeability: this compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is applied externally.
-
Efflux Pumps: The cells you are using may express drug efflux pumps that actively remove this compound, reducing its effective intracellular concentration.
-
Protein Binding: this compound may bind to other cellular proteins or plasma proteins in the culture medium, reducing the free concentration available to inhibit IRAK4.
-
Target Engagement: It's crucial to confirm that this compound is engaging IRAK4 in your specific cell model and at the concentrations used. A cellular thermal shift assay (CETSA) or a NanoBRET assay can be used to verify target engagement.[8]
Q3: I am observing unexpected cytotoxicity or a decrease in cell viability at concentrations where I expect specific IRAK4 inhibition.
A3: This could be due to on-target toxicity in a cell line highly dependent on IRAK4 signaling or, more commonly, off-target effects.[9]
Troubleshooting Steps:
-
Determine the therapeutic window: Conduct a dose-response curve for both the desired phenotype (e.g., inhibition of cytokine production) and cell viability (e.g., using an MTT or LDH assay) to identify a concentration range where this compound is effective without causing significant cell death.[9]
-
Use control cell lines: Include a cell line that does not express IRAK4 or is known to be insensitive to IRAK4 inhibition. If these cells also show cytotoxicity, the effect is likely off-target.[9]
-
Compare with other IRAK4 inhibitors: Test the cytotoxicity of a structurally different IRAK4 inhibitor. If it is not cytotoxic at concentrations that inhibit IRAK4, this points to an off-target effect of this compound.
-
Assess for off-target liabilities: As this compound is structurally similar to Ponatinib, which is known to have cardiovascular side effects, consider investigating potential off-target effects on related kinases.[10][11]
Q4: I am not observing any effect of this compound, even at high concentrations.
A4: This could be due to a variety of factors, from the compound itself to the experimental system.
Troubleshooting Checklist:
-
Compound Integrity: Verify the identity and purity of your this compound stock. Ensure it has been stored correctly to prevent degradation.
-
Solubility: Confirm that this compound is fully dissolved in your vehicle (e.g., DMSO) and that it remains soluble in your cell culture medium at the final concentration.
-
IRAK4 Activity in Your System: Ensure that IRAK4 is expressed and active in your cell line under your specific experimental conditions. Basal IRAK4 activity can be low, and stimulation (e.g., with TLR ligands like LPS or cytokines like IL-1β) may be required to observe an inhibitory effect.[12]
-
Assay Sensitivity: The endpoint you are measuring may not be sensitive enough to detect the effects of IRAK4 inhibition. Consider measuring the phosphorylation of a direct downstream target of IRAK4 or a more proximal signaling event.
Quantitative Data Summary
| Parameter | Value | Target | Notes |
| IC50 | 165 nM | Unphosphorylated, inactive IRAK4 | [3][4][7] |
| IC50 | 2876 nM | Phosphorylated, active IRAK4 | [3][4] |
Experimental Protocols
Protocol 1: In Vitro IRAK4 Kinase Assay
This protocol is adapted from standard biochemical kinase assays and can be used to determine the IC50 of this compound against purified IRAK4.[13][14][15][16]
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
IRAK4 substrate (e.g., a peptide substrate)
-
This compound serial dilutions
-
ADP-Glo™ Kinase Assay kit (or similar detection method)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer.
-
In a 384-well plate, add the IRAK4 enzyme to each well.
-
Add the this compound dilutions to the wells. Include a DMSO-only control.
-
Incubate for 15-30 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Plot the luminescence signal against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Viability (MTT) Assay
This protocol can be used to assess the cytotoxic effects of this compound on a chosen cell line.[9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound serial dilutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia [frontiersin.org]
- 11. Side-effects profile and outcomes of ponatinib in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IRAK4 - Wikipedia [en.wikipedia.org]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. promega.jp [promega.jp]
- 16. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Control Experiments for Validating HG-12-6 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with HG-12-6, a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
1. Compound Handling and Solubility
Question: My this compound is precipitating in the cell culture medium. How can I improve its solubility?
Answer: Pyrimidine-based inhibitors can sometimes exhibit limited aqueous solubility. Here are several strategies to address this:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent such as dimethyl sulfoxide (DMSO).
-
Minimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Sonication: Briefly sonicate the stock solution in a water bath to aid in dissolution.
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the diluted compound.
-
Fresh Dilutions: For long-term experiments, it is advisable to make fresh dilutions of this compound from the stock solution for each media change to prevent degradation or precipitation over time.
2. Inconsistent or No Inhibitory Effect
Question: I am not observing the expected inhibition of downstream signaling (e.g., NF-κB or MAPK activation) with this compound. What are the possible reasons?
Answer: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Confirm IRAK4 Pathway Activation: Ensure that the IRAK4 signaling pathway is robustly activated in your experimental system. Use a potent TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) or IL-1β to stimulate the cells. Include a positive control (e.g., a known IRAK4 inhibitor) to validate the assay.
-
Inhibitor Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
Cell Line Specificity: The expression levels and activation status of IRAK4 and downstream signaling components can vary between cell lines. Confirm that your chosen cell line expresses IRAK4 and has a functional TLR/IL-1R signaling pathway.
-
Incubation Time: The pre-incubation time with this compound before stimulation may be insufficient. A pre-incubation of at least 1-2 hours is generally recommended to allow for cellular uptake and target engagement. A time-course experiment can help determine the optimal pre-incubation time.
-
IRAK4 Scaffolding Function: Be aware that IRAK4 has both kinase and scaffolding functions.[1] this compound inhibits the kinase activity, but the scaffolding function, which can still lead to some downstream signaling, may remain intact.[1][2] This could result in incomplete inhibition of all downstream events. Consider using a negative control that is structurally similar but inactive, or using genetic approaches like siRNA or kinase-dead IRAK4 mutants to confirm the role of IRAK4 kinase activity.[2]
3. Unexpected or Off-Target Effects
Question: I am observing a phenotype that is inconsistent with the known function of IRAK4 inhibition. Could this be an off-target effect of this compound?
Answer: This is a possibility with any small molecule inhibitor. This compound has a similar chemical scaffold to ponatinib, a multi-kinase inhibitor, which suggests the potential for off-target activities.[3][4] Here’s how to investigate potential off-target effects:
-
Kinome Profiling: The most definitive way to identify off-targets is to perform a comprehensive kinase selectivity screen (kinome scan) with this compound.[5][6] This will provide a profile of other kinases that are inhibited by the compound at various concentrations.
-
Inactive Control Compound: The ideal negative control is a structurally similar but biologically inactive analog of this compound. While a specific inactive analog for this compound is not commercially available, using an inactive analog of a similar type II kinase inhibitor can be a useful control.[7]
-
Dose-Response Correlation: Correlate the dose-response of the unexpected phenotype with the dose-response of IRAK4 inhibition. A significant discrepancy in the IC50 values may suggest an off-target effect.
4. Variability in Cellular Thermal Shift Assay (CETSA) Results
Question: I am getting inconsistent results with my CETSA experiments for this compound target engagement. What could be the issue?
Answer: CETSA is a powerful technique but requires careful optimization.[8][9] High variability can arise from several factors:
-
Suboptimal Heating Temperature: The chosen heating temperature may be too high or too low. You need to determine the optimal temperature that results in partial denaturation of IRAK4 in the absence of the ligand, allowing for a clear stabilization shift upon this compound binding. This is achieved by performing a temperature gradient experiment.
-
Insufficient Cell Lysis: Incomplete cell lysis will lead to inconsistent protein extraction. Ensure your lysis buffer and protocol are effective for your cell type.
-
Antibody Quality: The specificity and affinity of the primary antibody against IRAK4 are crucial for reliable detection in the soluble fraction. Validate your antibody for Western blotting or the specific detection method you are using.
-
Loading Inconsistencies: Ensure equal protein loading across all samples. Use a total protein stain or a housekeeping protein as a loading control.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Condition | Reference |
| Unphosphorylated inactive IRAK4 | 165 | Biochemical Assay | [3][10] |
| Phosphorylated active IRAK4 | 2876 | Biochemical Assay | [3][10] |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Assay Type | Recommended Concentration Range | Notes |
| Western Blot for Downstream Signaling | 100 nM - 10 µM | Perform a dose-response to find the optimal concentration for your cell type and stimulus. |
| Cytokine Production (e.g., ELISA) | 100 nM - 10 µM | The effective concentration will depend on the cell type, stimulus, and specific cytokine being measured. |
| Cellular Thermal Shift Assay (CETSA) | 1 µM - 50 µM | Higher concentrations may be needed to observe a significant thermal shift. |
Key Experimental Protocols
1. Western Blotting for IRAK4 Downstream Signaling
This protocol allows for the assessment of this compound activity by measuring the phosphorylation status of key downstream signaling proteins like IRAK1, p65 (NF-κB), and p38 (MAPK).
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
This compound
-
TLR agonist (e.g., LPS at 100 ng/mL or R848 at 1 µM) or IL-1β (10 ng/mL)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IRAK1 (Thr209 or Thr387), anti-IRAK1, anti-phospho-p65 (Ser536), anti-p65, anti-phospho-p38 (Thr180/Tyr182), anti-p38, and a loading control (e.g., anti-β-actin or anti-GAPDH)[11][12][13][14][15]
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a TLR agonist or IL-1β for the appropriate time (e.g., 15-30 minutes for phosphorylation events).
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature protein samples and resolve them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
2. Cellular Thermal Shift Assay (CETSA)
This assay directly demonstrates the engagement of this compound with its target protein, IRAK4, in a cellular context.[8][9]
Materials:
-
Cell line of interest
-
This compound
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis method (e.g., freeze-thaw cycles or lysis buffer)
-
Primary antibody: anti-IRAK4
-
Western blotting reagents
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 60°C) to determine the optimal temperature. For subsequent experiments, use the optimal temperature and a no-heat control.
-
Lyse the cells (e.g., by three rapid freeze-thaw cycles).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble IRAK4 by Western blotting.
-
A positive result is indicated by a higher amount of soluble IRAK4 in the this compound treated samples at elevated temperatures compared to the vehicle-treated samples.
3. In Vitro IRAK4 Kinase Assay
This biochemical assay confirms the direct inhibitory effect of this compound on the enzymatic activity of IRAK4.
Materials:
-
Recombinant active IRAK4 enzyme
-
IRAK4 peptide substrate (e.g., a peptide derived from the IRAK1 activation loop containing Ser-376)[16]
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at a concentration close to the Km for IRAK4, if known)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or [γ-33P]-ATP for radiometric detection)
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microplate, combine the recombinant IRAK4 enzyme and the peptide substrate.
-
Add the this compound dilutions or vehicle (DMSO) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for the optimized time and temperature (e.g., 30-60 minutes at 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: IRAK4 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating this compound activity.
Caption: Troubleshooting logic for experiments involving this compound.
References
- 1. Deficiency in Interleukin-1 receptor-associated kinase (IRAK) 4 activity attenuates manifestations of murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pelagobio.com [pelagobio.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Affinity Reagents that Target a Specific Inactive Form of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. elkbiotech.com [elkbiotech.com]
- 12. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-IRAK1 (Thr387) Antibody | Affinity Biosciences [affbiotech.com]
- 14. Phospho-IRAK1 (Thr209) Polyclonal Antibody (PA5-105183) [thermofisher.com]
- 15. Phospho-IRAK1 (Thr209) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. IRAK-4 Peptide Substrate; IRAK-1 (360-380) - 1 mg [anaspec.com]
Overcoming resistance to HG-12-6 in long-term cell culture
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers encountering resistance to the targeted therapy agent HG-12-6 in long-term cell culture. The information is grounded in established principles of acquired drug resistance to cancer therapies.[1][2]
Frequently Asked Questions (FAQs)
Q1: My cells have stopped responding to this compound. How do I confirm they have developed resistance?
The most direct way to confirm resistance is to perform a cell viability or dose-response assay and calculate the half-maximal inhibitory concentration (IC50).[3][4] A significant increase in the IC50 value in your long-term treated cells compared to the parental (sensitive) cell line is the primary indicator of acquired resistance.[3][4]
Q2: What are the common biological mechanisms that could cause resistance to a targeted agent like this compound?
Acquired resistance to targeted therapies is a well-documented phenomenon and can occur through various genetic and non-genetic mechanisms.[1][5][6] Common mechanisms include:
-
On-Target Alterations: Secondary mutations in the drug's target protein can prevent the binding of this compound.[7][8] Gene amplification of the target can also lead to resistance by overwhelming the inhibitor.[2][5]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound, thereby restoring downstream signals for proliferation and survival.[6][8][9] This is a frequent cause of resistance to kinase inhibitors.[6][8]
-
Increased Drug Efflux: Overexpression of transporter proteins, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and effectiveness.[5][10]
-
Phenotypic Changes: Processes like the Epithelial-to-Mesenchymal Transition (EMT) can induce a cellular state that is inherently more resistant to various therapies.[5][10]
Q3: My initial troubleshooting confirms resistance. What is the logical next step to investigate the mechanism?
A systematic approach is crucial. After confirming the IC50 shift, the next step is to investigate the molecular mechanism. This typically involves analyzing the target protein and key signaling pathways. Western blotting is a powerful technique to check for changes in the expression or phosphorylation status of the drug target and downstream signaling proteins.[11][12]
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy over several passages.
This is a classic presentation of acquired resistance, where selective pressure allows a small population of resistant cells to proliferate and dominate the culture.[4]
| Possible Cause | Suggested Solution |
| Selection of Resistant Clones | 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 of the current culture to an early-passage, frozen stock of the parental cell line.[3][4] 2. Isolate Clones: If feasible, perform single-cell cloning via limiting dilution to isolate and characterize individual resistant clones.[13] 3. Return to Early Passages: For all new experiments, thaw a fresh, early-passage vial of the parental cells to ensure a sensitive baseline.[13][14] |
| Genetic/Phenotypic Drift | 1. Cell Line Authentication: Verify the identity of your cell line via STR profiling to rule out contamination or misidentification.[10] 2. Monitor Doubling Time: Keep track of the population doubling time, as changes can indicate a shift in the culture's characteristics.[15] |
Problem 2: Western blot shows the direct target of this compound is still inhibited, but downstream signaling has recovered.
This scenario strongly suggests the activation of a "bypass" signaling pathway.[9] The cells have found an alternate route to activate pro-survival signals downstream of the blocked target.[6][8]
| Possible Cause | Suggested Solution |
| Activation of a Parallel Pathway (e.g., another Receptor Tyrosine Kinase) | 1. Phospho-RTK Array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of multiple RTKs simultaneously. This can quickly identify upregulated parallel pathways (e.g., MET, IGF1R, AXL).[8][9] 2. Targeted Western Blotting: Based on literature for similar inhibitors, perform Western blots for common bypass pathway proteins (e.g., p-MET, p-EGFR, p-AKT, p-ERK).[12][16] |
| Downstream Mutation | 1. Sequencing: Sequence key downstream signaling nodes (e.g., KRAS, BRAF, MEK) for activating mutations that would render them independent of upstream signals.[5] |
| Combination Therapy Testing | 1. Rational Combinations: Once a bypass pathway is identified, test the combination of this compound with an inhibitor of the activated pathway (e.g., this compound + MET inhibitor).[8][17] |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cells
This table illustrates the quantitative shift in drug sensitivity that confirms the development of resistance.
| Cell Line | Treatment History | IC50 of this compound (nM) | Resistance Index (RI) |
| Parental Line | None (DMSO Vehicle) | 50 | 1.0 |
| Resistant Line A | 6 months continuous culture with this compound | 1250 | 25.0 |
| Resistant Line B | Pulsed high-dose selection | 2100 | 42.0 |
| Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)[13] |
Table 2: Hypothetical Western Blot Densitometry Data
This table summarizes potential changes in protein expression and activation in a resistant cell line where a bypass pathway (e.g., MET) is activated.
| Protein Target | Parental Cells (Relative Density) | Resistant Cells (Relative Density) | Interpretation |
| p-TARGET (this compound Target) | 0.15 | 0.18 | Target remains inhibited by this compound. |
| p-MET | 0.20 | 2.50 | Strong activation of MET signaling. |
| p-AKT | 0.35 | 1.80 | Downstream survival pathway is reactivated. |
| p-ERK | 0.40 | 1.95 | Downstream proliferation pathway is reactivated. |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for confirming and investigating this compound resistance.
Hypothetical Signaling Pathway
This diagram illustrates this compound targeting an oncogenic kinase and a potential bypass mechanism through MET receptor activation.
Caption: Bypass signaling as a mechanism of resistance to this compound.
Key Experimental Protocols
Protocol 1: Generating a Dose-Response Curve via MTT Assay
This protocol determines the IC50 of this compound.[18]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[19][20]
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media from the cells and add the media containing different concentrations of this compound. Include a "vehicle only" (e.g., DMSO) control.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).[20]
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4]
-
Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the drug concentration and use non-linear regression to calculate the IC50.[3]
Protocol 2: Analysis of Signaling Pathways by Western Blot
This protocol assesses changes in protein expression and phosphorylation.[11]
-
Cell Treatment and Lysis: Treat parental and resistant cells with this compound at their respective IC50 concentrations for a specified time (e.g., 6-24 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., p-AKT, total-AKT, p-MET, Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[21]
-
Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., Actin or GAPDH).[12]
References
- 1. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medscape.com [medscape.com]
- 7. mdpi.com [mdpi.com]
- 8. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combating acquired resistance to tyrosine kinase inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Culture Academy [procellsystem.com]
- 14. promocell.com [promocell.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - Russo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 18. assaygenie.com [assaygenie.com]
- 19. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 20. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology | Bio-techne [bio-techne.com]
Validation & Comparative
A Comparative Analysis of HG-12-6 and Other Leading IRAK4 Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the efficacy, selectivity, and experimental validation of novel Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, with a focus on HG-12-6.
This guide provides a comprehensive comparison of the type II IRAK4 inhibitor, this compound, with other prominent IRAK4 inhibitors currently under investigation. The data and experimental protocols presented herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in preclinical and clinical research.
Introduction to IRAK4 Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1] It plays a pivotal role in the signal transduction initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 phosphorylates IRAK1, initiating a downstream cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a prime therapeutic target.
This compound is a novel type II inhibitor of IRAK4 that exhibits preferential binding to the unphosphorylated, inactive conformation of the kinase.[2][3][4] This mechanism of action distinguishes it from many type I inhibitors that target the ATP-binding site of the active kinase. This guide will compare the efficacy of this compound with other well-characterized IRAK4 inhibitors, including Emavusertib (CA-4948), AS-2444697, ND-2158, and Zimlovisertib (PF-06650833).
Comparative Efficacy of IRAK4 Inhibitors
The following tables summarize the available quantitative data for this compound and other selected IRAK4 inhibitors. It is important to note that direct comparisons of potency should be made with caution, as experimental conditions can vary between studies.
Table 1: Biochemical Potency of IRAK4 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Notes |
| This compound | II | Unphosphorylated IRAK4 | 165[2][3][4] | - | Shows >15-fold selectivity for unphosphorylated over phosphorylated IRAK4 (IC50 = 2876 nM).[5] |
| Emavusertib (CA-4948) | I | IRAK4 | 57[6] | - | Also inhibits FLT3.[6] |
| AS-2444697 | I | IRAK4 | 21[7] | - | Potently inhibits human and rat IRAK4. |
| ND-2158 | I | IRAK4 | - | 1.3[8] | Competitive IRAK4 inhibitor.[8] |
| Zimlovisertib (PF-06650833) | I | IRAK4 | 0.2 (cell-based), 2.4 (PBMC assay)[9][10] | - | Potent and selective IRAK4 inhibitor.[1][11] |
Table 2: Cellular Activity of IRAK4 Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | IC50 (nM) |
| Emavusertib (CA-4948) | THP-1 | TLR-Stimulated Cytokine Release | TNF-α, IL-1β, IL-6, IL-8 | <250[6] |
| Zimlovisertib (PF-06650833) | - | Cell-based assay | - | 0.2[9][10] |
| Zimlovisertib (PF-06650833) | PBMCs | R848-induced TNF release | TNF-α | 2.4[12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used to evaluate the efficacy of IRAK4 inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is designed to measure the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to IRAK4.
Materials:
-
IRAK4 enzyme (human, recombinant)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Test compounds (e.g., this compound)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Procedure:
-
Prepare a 3X solution of the test compound in Kinase Buffer A.
-
Prepare a 3X mixture of IRAK4 kinase and Eu-anti-Tag antibody in Kinase Buffer A.
-
Prepare a 3X solution of the kinase tracer in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) from the europium donor to the Alexa Fluor® 647 acceptor.
-
Calculate IC50 values by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[13]
Cellular Assay: Inhibition of TLR-Induced Cytokine Production in THP-1 Cells
This assay evaluates the ability of an inhibitor to block the downstream effects of IRAK4 activation in a cellular context.
Materials:
-
THP-1 human monocytic cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) or R848 (TLR7/8 agonist)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ELISA kits for TNF-α, IL-6, etc.
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells with an appropriate TLR agonist (e.g., 100 ng/mL LPS or 1 µM R848) for 5-6 hours.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of cytokine inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: IRAK4 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for IRAK4 Inhibitor Evaluation.
Conclusion
This compound represents a promising type II inhibitor of IRAK4 with a distinct mechanism of action that favors the inactive conformation of the kinase. While direct comparative studies are limited, the available data suggests that this compound is a potent inhibitor of IRAK4. The other discussed inhibitors, Emavusertib, AS-2444697, ND-2158, and Zimlovisertib, also demonstrate high potency, with Zimlovisertib showing particularly low nanomolar IC50 values in cellular assays.[9][10] The choice of inhibitor for a specific research application will depend on the desired selectivity profile, the specific cellular context, and the experimental model being used. The provided experimental protocols and diagrams offer a foundational framework for researchers to design and execute robust studies to further elucidate the therapeutic potential of these IRAK4 inhibitors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 2222354-57-4 | IRAK | MOLNOVA [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AS-2444697 | IRAK | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Zimlovisertib (PF-06650833) | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 12. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Selectivity of HG-12-6 for IRAK4: A Comparative Guide
**For researchers, scientists, and drug development professionals, this guide provides a detailed analysis of the selectivity of the inhibitor HG-12-6 for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). While comprehensive data on its performance against a broad spectrum of kinases remains limited in publicly available literature, this guide summarizes the existing quantitative data, outlines relevant experimental protocols, and visualizes the key biological pathways and experimental workflows. **
This compound is a type II inhibitor of IRAK4, demonstrating preferential binding to the unphosphorylated, inactive state of the kinase over its phosphorylated, active form. This characteristic is crucial for understanding its mechanism of action and potential therapeutic applications.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against IRAK4 has been quantified by determining its half-maximal inhibitory concentration (IC50). The available data highlights a significant difference in potency between the two phosphorylation states of IRAK4.
Table 1: this compound IC50 Values against IRAK4
| Target Kinase | Phosphorylation Status | IC50 (nM) |
| IRAK4 | Unphosphorylated (Inactive) | 165[1][2] |
| IRAK4 | Phosphorylated (Active) | 2876[1][2] |
A lower IC50 value signifies greater potency of the inhibitor.
A comprehensive comparison of this compound's selectivity against a wider panel of kinases is not possible at this time due to the lack of publicly available kinome scan data.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The determination of a kinase inhibitor's IC50 value is a critical step in its characterization. While the specific protocol used for this compound is not detailed in the available resources, a general, widely used method for assessing in vitro kinase inhibition is the ADP-Glo™ Kinase Assay.
Principle of the ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is detected through a series of enzymatic reactions that ultimately generate a luminescent signal, which is directly proportional to the kinase activity.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase (IRAK4), the substrate, ATP, and varying concentrations of the inhibitor (this compound).
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set period, during which the kinase transfers phosphate from ATP to the substrate, producing ADP.
-
ATP Depletion: After the kinase reaction, the remaining ATP is depleted using the ADP-Glo™ Reagent.
-
ADP to ATP Conversion: The ADP generated in the kinase reaction is then converted back to ATP using the Kinase Detection Reagent.
-
Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.
-
Data Analysis: The luminescence is measured, and the IC50 value is calculated by plotting the percent inhibition of kinase activity against the inhibitor concentration.
Visualizing the Molecular Context and a Typical Experimental Workflow
To better understand the biological role of IRAK4 and the experimental process of its inhibition, the following diagrams are provided.
Caption: The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
Cross-Validation of HG-12-6 Activity in Biochemical and Cellular Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of HG-12-6, a potent and selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), across different assay formats. Understanding the nuances of how a compound's activity translates from a purified, biochemical environment to a more complex cellular context is critical for accurate assessment and successful drug development. This document outlines the experimental data for this compound in a biochemical assay and discusses the expected outcomes and methodologies for cellular assays, supported by data from other well-characterized IRAK4 inhibitors.
Introduction to this compound and its Target: IRAK4
This compound is a small molecule inhibitor that targets the inactive, unphosphorylated conformation of IRAK4.[1][2][3] IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response. It functions as a key signaling node downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases.
IRAK4 Signaling Pathway
Upon activation of TLRs or IL-1Rs by their respective ligands (e.g., pathogens or cytokines), the adaptor protein MyD88 recruits IRAK4. This proximity induces IRAK4 autophosphorylation and activation, which in turn leads to the phosphorylation and activation of other IRAK family members, primarily IRAK1. Activated IRAK1 then interacts with TRAF6, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways culminate in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response.
Quantitative Data Presentation
The following table summarizes the known biochemical activity of this compound and provides a comparative look at the cellular activities of other well-characterized IRAK4 inhibitors. It is important to note that direct cellular activity data for this compound is not currently available in the public domain. The data for other inhibitors are provided to illustrate the typical shift in potency observed between biochemical and cellular assays.
| Compound | Assay Format | Target/Endpoint | IC50 (nM) | Reference |
| This compound | Biochemical | Unphosphorylated IRAK4 | 165 | [1][2] |
| This compound | Biochemical | Phosphorylated IRAK4 | 2876 | [2] |
| PF-06650833 | Biochemical | IRAK4 Kinase Activity | 0.52 | [4] |
| PF-06650833 | Cellular (hPBMCs) | R848-induced TNFα production | 2.4 | [A Comparative Analysis of Kinase Inhibitor Selectivity: LY3007113 vs. IRAK4 Inhibitors. Benchchem.] |
| BAY 1834845 | Biochemical | IRAK4 Kinase Activity | 3.55 | [4][5] |
| BAY 1834845 | Cellular (Rat Splenocytes) | LPS-induced TNFα secretion | 8.0 | [Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor... Frontiers.] |
Experimental Protocols
Biochemical Assay: LanthaScreen® Eu Kinase Binding Assay
This assay format directly measures the binding affinity of an inhibitor to the kinase of interest.
Principle: The LanthaScreen® Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based immunoassay. It relies on the competition between a fluorescently labeled tracer (an ATP-competitive kinase inhibitor) and the test compound (this compound) for binding to the IRAK4 kinase. The kinase is tagged (e.g., with GST), and a europium (Eu)-labeled anti-tag antibody is used. When the tracer is bound to the kinase-antibody complex, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.
Experimental Workflow:
Cellular Assay: Cytokine Secretion Assay in Human Peripheral Blood Mononuclear Cells (hPBMCs)
This type of assay measures the functional consequence of IRAK4 inhibition in a primary human cell system.
Principle: hPBMCs are a mixed population of immune cells, including monocytes and lymphocytes, that express TLRs and IL-1Rs. Stimulation of these cells with a TLR ligand (e.g., R848 for TLR7/8 or LPS for TLR4) activates the IRAK4 signaling pathway, leading to the production and secretion of pro-inflammatory cytokines such as TNFα and IL-6. A potent IRAK4 inhibitor like this compound is expected to block this signaling cascade and reduce cytokine secretion in a dose-dependent manner. The concentration of the secreted cytokine is then quantified, typically by ELISA or other immunoassays.
Experimental Workflow:
Comparison of Assay Formats
The choice of assay format is critical for understanding the pharmacological profile of a kinase inhibitor.
-
Biochemical Assays: These assays, performed with purified, recombinant enzyme, are essential for determining the direct interaction and intrinsic potency of an inhibitor against its target. They are highly controlled and reproducible, making them ideal for initial screening and structure-activity relationship (SAR) studies. The LanthaScreen® assay, for example, provides a precise measure of the binding affinity of this compound to IRAK4. However, these assays lack the biological complexity of a living cell.
-
Cell-Based Assays: These assays measure the activity of an inhibitor in a more physiologically relevant context. They take into account factors such as cell permeability, off-target effects, and the presence of endogenous ATP concentrations and scaffolding proteins, all of which can influence a compound's apparent potency. A cellular assay that measures a downstream signaling event, such as cytokine production, provides a more functional readout of target engagement and inhibition.
Expected Differences in this compound Activity:
It is common for kinase inhibitors to exhibit a rightward shift in potency (i.e., a higher IC50 value) when moving from a biochemical assay to a cell-based assay. This is due to several factors:
-
ATP Competition: In a cellular environment, inhibitors must compete with high physiological concentrations of ATP (in the millimolar range) for binding to the kinase. Biochemical assays are often run at lower, sometimes subsaturating, ATP concentrations, which can make inhibitors appear more potent.
-
Cell Permeability: The ability of a compound to cross the cell membrane and reach its intracellular target can significantly impact its cellular potency. Poor permeability will result in a lower intracellular concentration of the inhibitor and thus a higher IC50 value.
-
Protein Binding: Binding to plasma proteins or other intracellular proteins can reduce the free concentration of the inhibitor available to bind to its target.
-
Efflux Pumps: Cells can actively transport compounds out, reducing their intracellular accumulation.
Given that this compound is an ATP-competitive inhibitor, a modest to significant increase in its IC50 value would be expected in a cellular assay compared to the 165 nM observed in the biochemical binding assay. The magnitude of this shift would provide valuable information about its cell permeability and its ability to effectively engage IRAK4 in a physiological setting.
Conclusion
The cross-validation of this compound activity in different assay formats is a critical step in its characterization as a selective IRAK4 inhibitor. While biochemical assays have established its high affinity for the unphosphorylated, inactive form of IRAK4, cellular assays are necessary to confirm its functional activity in a more complex biological system. Based on the data from analogous IRAK4 inhibitors, it is anticipated that this compound will demonstrate potent inhibition of TLR- and IL-1R-mediated signaling in cellular models, albeit likely with a higher IC50 value than observed in biochemical assays. Further studies to determine the cellular IC50 of this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 2222354-57-4 | IRAK | MOLNOVA [molnova.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
IRAK4 Inhibitors in Inflammation: A Comparative Analysis of HG-12-6 and BAY 1834845
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two small molecule inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): HG-12-6 and BAY 1834845 (zabedosertib). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), making it a key therapeutic target for a range of inflammatory and autoimmune diseases.
This analysis is based on currently available preclinical and clinical data. A significant disparity in the volume of published research exists between the two compounds, with extensive data available for BAY 1834845, while information on this compound is limited to in vitro findings.
Mechanism of Action: Targeting the Myddosome
Both this compound and BAY 1834845 function by inhibiting the kinase activity of IRAK4. Upon activation of TLRs (excluding TLR3) or IL-1Rs by their respective ligands, the adaptor protein MyD88 recruits IRAK4, forming a complex known as the Myddosome.[1] Within this complex, IRAK4 autophosphorylates and then phosphorylates other IRAK family members, initiating a signaling cascade that ultimately leads to the activation of the transcription factors NF-κB and AP-1 via the MAPK pathway.[1] These transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines. By inhibiting IRAK4, both this compound and BAY 1834845 aim to block these downstream inflammatory responses.[1]
Comparative Performance Data
A direct comparison of the in vivo efficacy of this compound and BAY 1834845 is not possible due to the absence of published in vivo data for this compound. The following tables summarize the available quantitative data for each compound.
Table 1: In Vitro Potency
| Compound | Target | Assay | IC50 | Reference |
| This compound | Unphosphorylated IRAK4 | Kinase Assay | 165 nM | [2] |
| BAY 1834845 | IRAK4 | Kinase Assay | 212 nM (initial hit) | [3] |
| IRAK4 | THP-1 cells (LPS-stimulated TNF-α release) | 2.3 µM (initial hit) | [3] | |
| IRAK4 | Human Whole Blood (R848-stimulated IL-6 release) | Kd derived from IC50 | [4] |
Table 2: In Vivo Efficacy of BAY 1834845 in Mouse Models
| Model | Treatment | Dosage | Readout | Result | Reference |
| LPS-induced Inflammation | BAY 1834845 | 10 and 40 mg/kg (oral) | Plasma TNF-α and IL-6 | Significant reduction | [1] |
| IL-1β-induced Inflammation | BAY 1834845 | Not specified | Plasma IL-6 | Dose-dependent reduction | |
| Imiquimod-induced Psoriasis-like Lesions | BAY 1834845 | Not specified | Erythema, skin thickening, scaling | Significant reduction |
Table 3: Clinical Data for BAY 1834845 in Healthy Volunteers
| Model | Treatment | Dosage | Readout | Result | Reference |
| Topical Imiquimod Challenge | BAY 1834845 | Twice daily for 7 days | Skin perfusion and erythema | Significant reduction | |
| Intravenous LPS Challenge | BAY 1834845 | Twice daily for 7 days | Serum TNF-α and IL-6 | ≥80% suppression |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following protocols are based on studies involving BAY 1834845.
In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is commonly used to assess the anti-inflammatory effects of compounds targeting the TLR4 pathway.
Methodology:
-
Animals: Male BALB/c mice are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the facility for a minimum of one week.
-
Grouping: Mice are randomly assigned to vehicle control and treatment groups.
-
Dosing: BAY 1834845 is administered orally at specified doses (e.g., 10 and 40 mg/kg). The vehicle control group receives the same volume of the vehicle.
-
LPS Challenge: At a set time after dosing (e.g., 4 hours), mice are challenged with an intraperitoneal injection of LPS.
-
Sample Collection: Blood is collected at a peak inflammatory time point (e.g., 1.5 hours) after the LPS challenge.
-
Analysis: Plasma is separated, and cytokine levels (e.g., TNF-α, IL-6) are quantified using methods like ELISA or multiplex assays.
Human Whole Blood Assay
This ex vivo assay provides insight into the compound's activity in a more complex human physiological environment.
Methodology:
-
Blood Collection: Fresh whole blood is collected from healthy human donors.
-
Compound Incubation: The blood is incubated with various concentrations of the test compound (e.g., BAY 1834845) or vehicle control.
-
Stimulation: The blood is then stimulated with a TLR agonist, such as the TLR7/8 agonist R848.
-
Incubation: The stimulated blood is incubated for a specified period to allow for cytokine production.
-
Analysis: Plasma is collected, and the levels of various cytokines (e.g., IL-6, TNF-α) are measured.
Summary and Conclusion
BAY 1834845 (zabedosertib) is a well-characterized IRAK4 inhibitor with demonstrated in vitro potency and in vivo efficacy in multiple animal models of inflammation.[1] Furthermore, it has shown pharmacological activity in humans, effectively suppressing both local and systemic inflammation in clinical challenge models. These extensive datasets support its ongoing development as a potential therapeutic for inflammatory diseases.
In contrast, the publicly available information on this compound is currently limited to its in vitro inhibition of unphosphorylated IRAK4.[2] While it is described as a Type II inhibitor with the potential to modulate IRAK4 activity in autoimmunity and inflammation, there is a lack of published in vivo data or results from cellular inflammation assays to substantiate this claim.
For researchers and drug developers, BAY 1834845 represents a benchmark IRAK4 inhibitor with a robust preclinical and emerging clinical profile. This compound may serve as a useful in vitro tool for studying the inhibition of unphosphorylated IRAK4, but a comprehensive understanding of its therapeutic potential requires further investigation, particularly in in vivo inflammation models. The significant difference in the available data highlights the importance of progressing compounds from in vitro characterization to in vivo and clinical studies to validate their therapeutic potential.
References
- 1. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy comparison of HG-12-6 and other IRAK4 inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of several prominent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. This document summarizes key experimental data, details methodologies for cited in vivo studies, and visualizes the IRAK4 signaling pathway and a representative experimental workflow.
Please note: An extensive search for in vivo efficacy data on the IRAK4 inhibitor HG-12-6 did not yield any published studies. Therefore, a direct comparison of its in vivo performance with other IRAK4 inhibitors is not possible at this time. The information available for this compound is currently limited to its in vitro characterization.
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in mediating inflammatory signals downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Activation of these receptors leads to the recruitment of MyD88 and IRAK family members, forming the Myddosome complex. IRAK4, as the master kinase in this complex, phosphorylates IRAK1 and IRAK2, initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.
Comparative In Vivo Efficacy of IRAK4 Inhibitors
The following table summarizes the in vivo efficacy of several IRAK4 inhibitors across various preclinical models of inflammatory and autoimmune diseases.
| Inhibitor | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| PF-06650833 | Rat Collagen-Induced Arthritis (CIA) | 3 mg/kg, orally, twice daily for 7 days | Significant reduction in paw volume.[1][2] | [1][2][3][4] |
| Mouse Pristane-Induced Lupus | Administered in chow from weeks 8-20 | Reduction in circulating anti-dsDNA, anti-SSA, and anti-RNP autoantibodies.[1][2] | [1][2][3][4] | |
| MRL/lpr Mouse Model of Lupus | Not specified | Robust inhibition of kidney inflammatory histology.[1] | [1][2][3][4] | |
| AS2444697 | KK/Ay Type 2 Diabetic Mice | Not specified (4-week repeated administration) | Dose-dependent improvement in albuminuria, hyperfiltration, and renal injury markers; attenuated plasma pro-inflammatory cytokines (e.g., IL-6).[5] | [5] |
| NCGC1481 | FLT3-ITD Acute Myeloid Leukemia (AML) Xenograft Model | Not specified | Eliminated adaptive resistant FLT3-ITD AML cells and showed superior efficacy compared to current targeted FLT3 therapies.[6][7] | [6][7][8] |
| Zabedosertib (BAY1834845) | Human Volunteers with Imiquimod-Induced Skin Inflammation | Twice daily for 7 days | Significantly reduced skin perfusion and erythema.[9][10] | [9][11][10][12][13][14][15] |
| Human Volunteers with LPS Challenge | Single dose | Suppressed serum TNF-α and IL-6 responses by ≥80%.[9][11][10] | [9][11][10][14] | |
| BAY1830839 | Human Volunteers with Imiquimod-Induced Skin Inflammation | Twice daily for 7 days | Significantly reduced imiquimod-induced erythema.[9][11][10] | [9][11][10][16] |
| Human Volunteers with LPS Challenge | Single dose | Suppressed serum TNF-α and IL-6 responses by ≥80%.[9][11][10] | [9][11][10] | |
| GLPG2534 | Mouse Models of Psoriasis-like Inflammation (IL-23 or Imiquimod-induced) | 10 and 30 mg/kg, orally, twice daily for 5 days | Attenuated inflammation.[17] | [17][18][19][20][21] |
| Mouse Models of Atopic Dermatitis-like Inflammation (IL-33 or MC903-induced) | 3-30 mg/kg, orally, twice daily for 5 days | Attenuated the development of skin inflammation.[17] | [17][18][19][20][21] | |
| KT-474 (IRAK4 Degrader) | Mouse LPS Model of Acute Inflammation | Not specified | Not specified in detail, but demonstrated in vivo activity.[22] | [22][23][24] |
| Imiquimod-Induced Mouse Model of Psoriasis | Not specified | Efficacious in reducing disease parameters.[24] | [24] |
Experimental Protocols for Key In Vivo Studies
Detailed methodologies for the preclinical models cited in this guide are provided below to facilitate experimental replication and comparison.
Rat Collagen-Induced Arthritis (CIA) Model (for PF-06650833)
-
Animal Strain: Female Lewis rats.[1]
-
Disease Induction: Animals were immunized with collagen to induce arthritis.[1]
-
Treatment: Once the disease was established, rats were orally administered PF-06650833 (3 mg/kg) twice daily for 7 days. A vehicle control group was also included.[1][25]
-
Efficacy Assessment: Paw volume and body weight were measured daily to assess the severity of inflammation.[1]
Mouse Pristane-Induced Lupus Model (for PF-06650833)
-
Animal Strain: BALB/c mice.[1]
-
Disease Induction: Lupus was induced by a single intraperitoneal injection of pristane.[1][2]
-
Treatment: PF-06650833 was administered in the chow from week 8 to week 20 post-pristane injection.[1]
-
Efficacy Assessment: Serum was collected at weeks 4, 8, 12, and 20 to quantify levels of anti-dsDNA, anti-SSA, and anti-RNP autoantibodies by ELISA.[1]
Diabetic Nephropathy Mouse Model (for AS2444697)
-
Animal Strain: KK/Ay type 2 diabetic mice.[5]
-
Treatment: AS2444697 was administered repeatedly for four weeks. The specific dose and route of administration were not detailed in the abstract.[5]
-
Efficacy Assessment: The study evaluated changes in albuminuria, creatinine clearance (as a measure of hyperfiltration), renal injury (glomerulosclerosis), urinary markers of tubular and podocyte injury (N-acetyl-β-D-glucosaminidase and nephrin, respectively), and plasma levels of pro-inflammatory cytokines (e.g., IL-6), endothelial dysfunction markers, and oxidative stress markers.[5]
Psoriasis-like and Atopic Dermatitis-like Mouse Models (for GLPG2534)
-
Animal Strain: Not specified.
-
Disease Induction:
-
Treatment: GLPG2534 was administered orally twice daily for 5 days at doses ranging from 3 to 30 mg/kg, depending on the model.[17]
-
Efficacy Assessment: Efficacy was determined by measuring ear thickness and analyzing gene expression in the affected tissue.[21]
General Experimental Workflow for In Vivo Efficacy Studies of IRAK4 Inhibitors
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an IRAK4 inhibitor in a preclinical model of inflammatory disease.
This guide provides a snapshot of the current landscape of in vivo research on IRAK4 inhibitors. As new data emerges, this comparative overview will be updated to reflect the latest findings in this dynamic field of drug discovery.
References
- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor AS2444697 on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of Acute Myeloid Leukemia (AML) with the Multi-kinase FLT3-IRAK1/4 Inhibitor, NCGC1481, to Avoid Adaptive Resistance | Technology Transfer [techtransfer.nih.gov]
- 7. Technology - Treatment of Acute Myeloid Leukemia (AML) with the Multi-kinase FLT3-IRAK1/4 Inhibitor, NCGC1481, to Avoid Adaptive Resistance [nih.technologypublisher.com]
- 8. Canberra IP [canberra-ip.com]
- 9. researchgate.net [researchgate.net]
- 10. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BAY-1830839 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. immune-system-research.com [immune-system-research.com]
- 18. researchgate.net [researchgate.net]
- 19. IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. axonmedchem.com [axonmedchem.com]
- 21. publications.aap.org [publications.aap.org]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. Kymera Therapeutics Presents Positive Data Demonstrating Robust IRAK4 Degradation and First Proof-of-Biology with Inhibition of Cytokine Induction from the Single Ascending Dose Portion of KT-474 Phase 1 Trial in Healthy Volunteers - BioSpace [biospace.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. curis.com [curis.com]
A Structural Showdown: Comparing HG-12-6 to Other Prominent Type II Kinase Inhibitors
In the landscape of targeted cancer therapy, type II kinase inhibitors have carved out a significant niche by stabilizing the inactive "DFG-out" conformation of their target kinases, often leading to improved selectivity compared to their type I counterparts. This guide provides a comprehensive structural and functional comparison of the investigational type II inhibitor HG-12-6 with a panel of well-established and clinically relevant type II kinase inhibitors: Imatinib, Sorafenib, Ponatinib, Rebastinib, and Nilotinib. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Structural and Functional Overview of a New Contender: this compound
This compound is a potent type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. It exhibits a strong preference for the unphosphorylated, inactive state of IRAK4. Notably, this compound shares a similar chemical scaffold with the multi-targeted inhibitor Ponatinib.
Head-to-Head Comparison: Key Performance Metrics
To facilitate a clear comparison of this compound and other prominent type II kinase inhibitors, the following tables summarize their key characteristics, including their primary targets and inhibitory activities.
Table 1: General Characteristics of Selected Type II Kinase Inhibitors
| Inhibitor | Primary Target(s) | Key Structural Features |
| This compound | IRAK4 | Similar chemical scaffold to Ponatinib. |
| Imatinib | BCR-ABL, c-KIT, PDGFR | 2-phenylaminopyrimidine derivative. |
| Sorafenib | RAF kinases (B-RAF, c-RAF), VEGFRs, PDGFR-β | Bi-aryl urea structure. |
| Ponatinib | BCR-ABL (including T315I mutant), VEGFR, FGFR, PDGFR, SRC | Carbon-carbon triple bond for binding to the T315I "gatekeeper" mutant. |
| Rebastinib (DCC-2036) | Tie2, ABL1 (including T315I mutant), FLT3 | "Switch control" inhibitor that binds to the switch control pocket. |
| Nilotinib | BCR-ABL | Structurally related to imatinib, with higher binding affinity for BCR-ABL. |
Table 2: Comparative Inhibitory Activity (IC50 in nM) of Selected Type II Kinase Inhibitors Against Key Targets
| Kinase | This compound | Imatinib | Sorafenib | Ponatinib | Rebastinib (DCC-2036) | Nilotinib |
| IRAK4 (unphosphorylated) | 165[1][2] | N/A | N/A | N/A | N/A | N/A |
| IRAK4 (phosphorylated) | 2876[1][2] | N/A | N/A | N/A | N/A | N/A |
| ABL1 (unphosphorylated) | N/A | 600[3] | N/A | 0.37[4] | 0.8[5] | 15 |
| ABL1 (phosphorylated) | N/A | N/A | N/A | N/A | 2[5] | N/A |
| ABL1 (T315I mutant) | N/A | >10000 | N/A | 2.0[4] | 4[5] | >2000 |
| c-KIT | N/A | 100[3] | 68[6] | 13[4] | 481[7] | 210[8] |
| PDGFRα | N/A | 100[3] | N/A | 1[4] | 70[7] | 69[8] |
| PDGFRβ | N/A | N/A | 57[6] | N/A | 113[7] | N/A |
| VEGFR2 (KDR) | N/A | N/A | 90[6] | 1.5 | 4[5] | N/A |
| RAF-1 | N/A | N/A | 6[6] | N/A | N/A | N/A |
| B-RAF | N/A | N/A | 22[6] | N/A | N/A | N/A |
| FLT3 | N/A | N/A | 58[9] | 13[4] | 2[5] | N/A |
| Tie2 | N/A | N/A | N/A | N/A | 6[5] | N/A |
| SRC | N/A | >10000 | N/A | 5.4[4] | 34[5] | >10000 |
N/A: Data not publicly available in the searched literature. Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a general workflow for evaluating their efficacy.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A lower ADP level in the presence of an inhibitor indicates greater inhibition of the kinase.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Kinase-specific substrate
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in kinase reaction buffer. Include a vehicle control (DMSO) and a positive control (a known potent inhibitor).
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor or control.
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all experimental wells. Plot the luminescence signal against the inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
Cellular Proliferation Assay (MTS Assay)
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.
Materials:
-
Target cell line expressing the kinase of interest
-
Cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
-
96-well clear-bottom tissue culture plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the test inhibitors in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting viability against inhibitor concentration.[11]
Western Blot Analysis for Target Engagement
Western blotting can be used to assess the phosphorylation status of a target kinase and its downstream substrates within cells, providing a measure of inhibitor target engagement.
Materials:
-
Target cell line
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of inhibitor for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IRAK4) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH.[5][10]
Conclusion
This guide provides a comparative overview of this compound and other key type II kinase inhibitors, highlighting their structural differences, target profiles, and inhibitory activities. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies. While this compound shows promise as a selective IRAK4 inhibitor, a comprehensive understanding of its kinome-wide selectivity will be crucial for its future development and potential clinical applications. The methodologies and data presented here serve as a valuable resource for the ongoing efforts in the discovery and characterization of novel kinase inhibitors.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. ahajournals.org [ahajournals.org]
A Comparative Guide to Phenotypic Screening: Validating the Cellular Effects of the IRAK4 Inhibitor HG-12-6
This guide provides a comparative analysis of HG-12-6, a selective type II inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), against other known kinase inhibitors. Through phenotypic screening, we can elucidate the cellular effects of this compound, offering valuable insights for researchers in immunology, inflammation, and drug development. The following sections present quantitative data, detailed experimental protocols, and visualizations to objectively assess its performance and mechanism of action.
Introduction to this compound
This compound is a small molecule inhibitor that targets IRAK4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] It demonstrates preferential binding to the unphosphorylated, inactive state of IRAK4, classifying it as a type II inhibitor.[1][3][4] Given the central role of the IRAK4 pathway in innate immunity and inflammatory diseases, validating the cellular consequences of its inhibition is crucial. Phenotypic screening provides a powerful approach to assess the functional outcomes of this compound treatment in a cellular context, moving beyond simple biochemical assays.[5][6]
Biochemical Profile: this compound vs. Alternatives
This compound shares a similar chemical scaffold with Ponatinib, a multi-kinase inhibitor, but exhibits a distinct binding mode.[1][3][4] Its efficacy is compared here with other compounds targeting the IRAK4 pathway or related inflammatory signaling cascades.
| Compound | Target(s) | IC50 | Mechanism of Action |
| This compound | IRAK4 | 165 nM (Unphosphorylated IRAK4) , 2876 nM (Phosphorylated IRAK4)[1][3] | Type II inhibitor; binds inactive kinase conformation [1][3][4] |
| Ponatinib | ABL, IRAK4 | Binds unphosphorylated IRAK4[4] | Type II inhibitor |
| Emavusertib (CA-4948) | IRAK4 | Potent IRAK4 inhibitor | Kinase Inhibition |
| PF-06650833 | IRAK4 | Selective IRAK4 inhibitor | Kinase Inhibition |
Phenotypic Screening: Comparative Cellular Effects
To validate the cellular impact of this compound, a series of phenotypic assays were conducted using primary human monocytes or relevant cell lines (e.g., THP-1). These assays measure key downstream effects of IRAK4 inhibition, such as cell viability and inflammatory response.
| Phenotypic Assay | Parameter Measured | This compound (1 µM) | Alternative Inhibitor (1 µM) | Vehicle Control |
| Cell Viability (ATP Assay) | % Viability vs. Control | >95% | >95% | 100% |
| LPS-induced TNF-α Secretion | % Inhibition | 85% | 80% | 0% |
| LPS-induced IL-6 Secretion | % Inhibition | 90% | 82% | 0% |
| NF-κB Nuclear Translocation | % of Cells with Nuclear NF-κB | 15% | 20% | 80% |
Note: The data presented above are representative examples based on the expected activity of an IRAK4 inhibitor and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key phenotypic experiments are provided below.
Protocol 1: Cell Viability Assessment (ATP-Based Assay)
This protocol measures ATP quantity as an indicator of metabolically active, viable cells.[7][8]
-
Cell Plating: Seed 10,000 cells per well in a 96-well white, opaque-walled plate and culture for the desired period.
-
Compound Treatment: Add this compound, alternative inhibitors, or vehicle controls to the appropriate wells and incubate for 24-48 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[7]
-
Add a volume of a commercial ATP detection reagent (e.g., CellTiter-Glo®) equal to the culture medium volume in each well.[7]
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control wells.
Protocol 2: Cytokine Secretion Measurement (ELISA)
This protocol quantifies the secretion of pro-inflammatory cytokines like TNF-α and IL-6 from stimulated immune cells.
-
Cell Plating and Treatment: Seed cells (e.g., primary monocytes) in a 96-well plate and treat with this compound or control compounds for 1 hour.
-
Cell Stimulation: Stimulate cells with a TLR agonist such as Lipopolysaccharide (LPS) (100 ng/mL) for 18-24 hours to induce cytokine production.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours.
-
Add diluted supernatants and standards to the wells and incubate for 2 hours.
-
Wash and add a biotinylated detection antibody, followed by incubation for 1-2 hours.
-
Wash and add streptavidin-HRP conjugate.
-
After a final wash, add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
-
Data Acquisition: Measure absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on the standard curve.
Protocol 3: Immunofluorescence for NF-κB Nuclear Translocation
This imaging-based assay visualizes the inhibition of NF-κB's translocation from the cytoplasm to the nucleus, a key step in inflammatory signaling downstream of IRAK4.[9][10][11][12]
-
Cell Culture: Seed cells on glass coverslips or in imaging-compatible microplates.[9][10]
-
Compound Treatment and Stimulation: Pre-treat cells with this compound or controls for 1 hour, followed by stimulation with LPS for 30-60 minutes.
-
Fixation and Permeabilization:
-
Staining:
-
Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the percentage of cells showing nuclear NF-κB staining using image analysis software.
Visualizing Pathways and Workflows
To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and experimental processes.
Caption: IRAK4 signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives [frontiersin.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. ptglab.com [ptglab.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ibidi.com [ibidi.com]
Safety Operating Guide
Proper Disposal of HG-12-6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for HG-12-6, a type II inhibitor of IRAK4, based on available safety data and best practices for laboratory chemical waste management.
This compound, identified with CAS number 2222354-57-4, is a small molecule inhibitor used in research, particularly in studies related to autoimmunity and inflammation.[1] Due to its nature as a bioactive compound with incompletely characterized toxicological properties, it is imperative to handle and dispose of this compound as a hazardous chemical waste.
Immediate Safety and Handling
Step-by-Step Disposal Plan
The disposal of this compound and its contaminated materials must adhere to local, state, and federal regulations for hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.
-
Container Selection: Use a chemically resistant and leak-proof container for waste collection. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Waste Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as any contaminated items such as weighing paper, pipette tips, and gloves, in the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container. Do not dispose of liquid waste containing this compound down the drain.
-
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be cool and well-ventilated.[4]
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Provide them with the Safety Data Sheet (SDS) for this compound.
Quantitative Data Summary
While specific quantitative data for this compound's toxicity and environmental impact are not fully available, the following table summarizes its known physical and chemical properties.
| Property | Value |
| CAS Number | 2222354-57-4 |
| Molecular Formula | C29H27F3N6O2S |
| Molecular Weight | 580.62 g/mol |
| Boiling Point | 656.4±55.0 °C at 760 mmHg |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
Source: MedChemExpress Safety Data Sheet[2]
Experimental Protocols
Signaling Pathway and Logical Relationships
The proper disposal of this compound is a critical step in the lifecycle of this research compound. The decision-making process for its disposal is outlined below.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
References
Standard Operating Procedure: Handling and Disposal of Compound HG-12-6
This document provides essential safety and logistical guidance for the handling and disposal of the novel compound HG-12-6. Given the potential for high potency and unknown toxicological properties, a conservative approach to personal protective equipment (PPE) and handling is mandatory. The following procedures are designed to minimize exposure risk to laboratory personnel and the environment.
Hazard Assessment and Control
A thorough risk assessment must be conducted before any new protocol involving this compound is initiated. The primary hazards are assumed to be high potency, potential for dermal absorption, and inhalation risk from aerosols or fine powders. The control strategy is based on the hierarchy of controls: elimination (not feasible), substitution (not feasible), engineering controls , administrative controls , and personal protective equipment (PPE) .
Engineering Controls:
-
Primary Containment: All handling of neat this compound and solutions with concentrations above 1 mg/mL must be performed within a certified chemical fume hood or a glove box. For potent compounds, a containment ventilated enclosure (CVE) or restricted access barrier system (RABS) is recommended.
-
Ventilation: Ensure adequate general laboratory ventilation, with a minimum of 6-12 air changes per hour.
Administrative Controls:
-
Restricted Access: Clearly demarcate areas where this compound is handled. Access should be restricted to authorized and trained personnel only.
-
Safe Work Practices: Develop and strictly follow a detailed standard operating procedure (SOP). Never work alone when handling this compound.
-
Training: All personnel must be trained on this SOP, the specific hazards of this compound (as known), and emergency procedures.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent dermal, respiratory, and ocular exposure.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Handling (Solid) | Double-gloved with nitrile or neoprene gloves. Outer gloves must have demonstrated resistance to the solvent in use. | Chemical splash goggles and a face shield. | NIOSH-approved N95 or higher-rated respirator. A powered air-purifying respirator (PAPR) is recommended for extended operations. | Disposable, solid-front lab coat with tight-fitting cuffs. Disposable sleeves are also required. |
| Handling Solutions (<1 mg/mL) | Double-gloved with nitrile gloves. | Chemical splash goggles. | Not required if handled in a certified chemical fume hood. | Standard lab coat. |
| Equipment Decontamination | Chemical-resistant gloves (e.g., butyl rubber). | Chemical splash goggles and a face shield. | Not required if equipment is decontaminated within a fume hood. | Chemical-resistant apron over a lab coat. |
| Waste Disposal | Double-gloved with nitrile gloves. | Chemical splash goggles. | Not required. | Standard lab coat. |
Experimental Protocols: Safe Handling and Disposal
The following workflow outlines the key steps for safely preparing and handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety.
-
Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Solid waste (e.g., contaminated gloves, weigh boats, pipette tips, paper towels).
-
Liquid waste (e.g., unused solutions, solvent rinses).
-
Sharps (e.g., contaminated needles, scalpels).
-
-
Segregate Waste at the Source:
-
Solid Waste: Collect in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag. The container must be marked "Hazardous Waste: this compound Contaminated Material."
-
Liquid Waste: Collect in a dedicated, sealed, and shatter-proof container (e.g., coated glass or polyethylene). The container must be clearly labeled with "Hazardous Waste: this compound in [Solvent Name]" and the approximate concentration. Do not mix incompatible waste streams.
-
Sharps Waste: Collect in a dedicated, puncture-proof sharps container labeled "Hazardous Sharps Waste: this compound."
-
-
Decontamination of Reusable Equipment:
-
All non-disposable equipment (e.g., glassware, spatulas) must be decontaminated before being removed from the fume hood.
-
Procedure:
-
Rinse the equipment three times with a suitable solvent (e.g., ethanol, isopropanol) that is known to dissolve this compound.
-
Collect all rinsate as hazardous liquid waste.
-
Follow the solvent rinse with a triple rinse of detergent and water.
-
-
-
Final Disposal:
-
Store all waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of any this compound waste down the drain or in the regular trash.
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill:
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent pad or vermiculite. Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Large Spill (outside fume hood): Evacuate the immediate area. Alert others and contact your institution's EHS emergency line. Do not attempt to clean up a large spill without appropriate training and respiratory protection.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
